molecular formula C12H9ClN2O2 B179557 DHODH-IN-17 CAS No. 16344-26-6

DHODH-IN-17

Cat. No.: B179557
CAS No.: 16344-26-6
M. Wt: 248.66 g/mol
InChI Key: YEXIXVLEDGNAKM-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenylamino)-nicotinic acid (CAS 16344-26-6) is an experimental small molecule with the chemical formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is a key chemical tool in structural biology, demonstrated by its role in co-crystallization with the human NmrA-like family domain-containing protein 1 (NMRAL1) . The high-resolution crystal structure (PDB ID: 2WMD) reveals how the compound binds to the protein in the presence of the cofactor NADP, providing invaluable insights for researchers studying protein-ligand interactions and structure-based drug design . Its mechanism of action involves binding to the NmrA-like family domain-containing protein 1, though the full pharmacological profile is not yet fully characterized . As a pyridinecarboxylic acid derivative, it features both hydrogen bond donor and acceptor sites, which are critical for its binding properties . The compound complies with Lipinski's Rule of Five, indicating drug-like properties suitable for early-stage pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not approved for diagnostic or therapeutic use and is strictly labeled "For Research Use Only." Not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXIXVLEDGNAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362931
Record name 2-(4-Chloro-phenylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16344-26-6
Record name 2-(4-Chloro-phenylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

DHODH-IN-17: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Dihydroorotate Dehydrogenase Inhibitor for Acute Myeloid Leukemia Research

Abstract

DHODH-IN-17 is a potent, cell-permeable inhibitor of human dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. As a member of the 2-anilino nicotinic acid class of compounds, this compound has emerged as a valuable chemical probe for investigating the role of pyrimidine metabolism in cancer, particularly in acute myeloid leukemia (AML). By depleting the intracellular pool of pyrimidines, this compound induces a differentiation block in AML cells, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its characterization and use in research.

Core Properties and Mechanism of Action

This compound, with the chemical name 2-(4-chloroanilino)nicotinic acid, is a small molecule inhibitor of human DHODH with an IC50 of 0.40 µM.[1] Its inhibitory activity is directed towards the ubiquinone binding site of the mitochondrial enzyme, thereby blocking the conversion of dihydroorotate to orotate.[2][3] This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for the glycosylation of proteins.[2][4]

Rapidly proliferating cells, such as those in AML, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[3][4] By inhibiting DHODH, this compound effectively starves AML cells of essential building blocks, leading to cell cycle arrest and the induction of myeloid differentiation.[1][2] This mechanism is supported by the observation that the cytostatic and differentiation-inducing effects of DHODH inhibitors can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.

Table 1: Chemical and Biological Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(4-chloroanilino)nicotinic acid
Synonyms This compound[1]
CAS Number 16344-26-6
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.67 g/mol
Target Human Dihydroorotate Dehydrogenase (DHODH)[1]
IC50 0.40 µM[1]
Biological Activity Induction of myeloid differentiation in AML cells[2]

Signaling Pathway of DHODH Inhibition in AML

The inhibition of DHODH by this compound instigates a cascade of cellular events that ultimately leads to the differentiation of AML cells. This process is primarily driven by the metabolic stress induced by pyrimidine depletion.

DHODH_Inhibition_Pathway cluster_inhibition DHODH Inhibition cluster_metabolic_effect Metabolic Consequences cluster_cellular_response Cellular Response in AML DHODH_IN_17 This compound DHODH DHODH DHODH_IN_17->DHODH Inhibition Orotate Orotate DHODH->Orotate Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate->Pyrimidine_Pool Further Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Pyrimidine_Pool->Cell_Cycle_Arrest MYC_Suppression c-MYC Suppression Pyrimidine_Pool->MYC_Suppression Differentiation Myeloid Differentiation Cell_Cycle_Arrest->Differentiation MYC_Suppression->Differentiation

DHODH Inhibition Pathway in AML

Experimental Protocols

Synthesis of this compound

This compound, or 2-(4-chloroanilino)nicotinic acid, can be synthesized via a nucleophilic aromatic substitution reaction. A general, environmentally friendly procedure involves the reaction of 2-chloronicotinic acid with 4-chloroaniline.

Materials:

  • 2-chloronicotinic acid

  • 4-chloroaniline

  • Boric acid (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and 4-chloroaniline (2 equivalents).

  • Add a catalytic amount of boric acid (e.g., 30 mol%).

  • Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4-chloroanilino)nicotinic acid.

DHODH Enzymatic Assay

The inhibitory activity of this compound on human DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

AML Cell Differentiation Assay

The ability of this compound to induce differentiation in AML cells can be assessed by monitoring the expression of myeloid differentiation markers, such as CD11b, using flow cytometry.

Materials:

  • AML cell lines (e.g., THP-1, U-937, HL-60)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Uridine (for rescue experiments)

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated anti-CD11b antibody

  • Flow cytometer

Procedure:

  • Seed AML cells in a multi-well plate at a suitable density.

  • Treat the cells with various concentrations of this compound for 48-96 hours. Include a vehicle control (DMSO).

  • For rescue experiments, co-treat cells with this compound and a surplus of uridine (e.g., 100 µM).

  • After the incubation period, harvest the cells and wash them with PBS.

  • Stain the cells with a fluorochrome-conjugated anti-CD11b antibody according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells.

  • An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound and Related Compounds

CompoundAssayCell Line/TargetValueReference(s)
This compound DHODH InhibitionHuman DHODHIC50: 0.40 µM[1]
Compound 1 DifferentiationBone marrow cellsEC50: 3 µM[1]
Compound 1 DifferentiationTHP-1EC50: 10.7 µM[1]
Compound 1 *DifferentiationU-937EC50: 6.1 µM[1]

*Compound 1 in the primary reference is structurally related to this compound and demonstrates the biological effect of this class of compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Assays Synthesis Synthesis of This compound Enzyme_Assay DHODH Enzymatic Assay Synthesis->Enzyme_Assay Treatment Treatment with this compound Synthesis->Treatment IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Cell_Culture AML Cell Culture Cell_Culture->Treatment Differentiation_Assay Differentiation Assay (Flow Cytometry) Treatment->Differentiation_Assay Rescue_Exp Uridine Rescue Experiment Treatment->Rescue_Exp

Overall Experimental Workflow

Conclusion

This compound is a valuable research tool for studying the role of pyrimidine biosynthesis in AML and other proliferative diseases. Its well-defined mechanism of action and potent inhibitory activity make it an excellent probe for dissecting the signaling pathways that link cellular metabolism to cell fate decisions. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and utilize this compound in their investigations into novel cancer therapies. Further studies are warranted to explore the full therapeutic potential of DHODH inhibition in preclinical models of AML and beyond.

References

Target Validation of DHODH-IN-17 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Dihydroorotate Dehydrogenase (DHODH) as a therapeutic target in Acute Myeloid Leukemia (AML), with a specific focus on the inhibitor DHODH-IN-17. AML is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Recent research has highlighted the dependence of AML cells on the de novo pyrimidine biosynthesis pathway, making DHODH a promising target for therapeutic intervention.[3][4][5]

The Role of DHODH in AML

Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[3][4][5][6][7] These pyrimidines are essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are crucial for rapidly proliferating cells like leukemia cells.[4][5][6] While normal cells can utilize both the de novo and salvage pathways for pyrimidine acquisition, AML cells exhibit a heightened dependence on the de novo pathway, creating a therapeutic window for DHODH inhibitors.[3][8]

Inhibition of DHODH in AML cells leads to a depletion of pyrimidine pools, which in turn induces cell cycle arrest, apoptosis, and, notably, differentiation of the leukemic blasts into more mature myeloid cells.[1][3][4][5][9] This pro-differentiation effect is a key advantage of DHODH inhibitors, as it offers a therapeutic strategy beyond simple cytotoxicity.[9][10]

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the central role of DHODH.

DHODH_Pathway cluster_mitochondrion Mitochondrion (Inner Membrane) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS2 Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone Ubiquinone->DHODH UTP UTP UMP->UTP CTP CTP UTP->CTP dUTP dUTP UTP->dUTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition

Figure 1: De novo pyrimidine biosynthesis pathway and DHODH inhibition.

This compound and Other Potent DHODH Inhibitors

This compound is a 2-anilino nicotinic acid derivative identified as a potent inhibitor of human DHODH with an IC50 of 0.40 µM.[11] While specific in-depth studies on this compound in AML are emerging, its activity profile aligns with a class of potent DHODH inhibitors that have demonstrated significant anti-leukemic effects. Several other notable DHODH inhibitors have been extensively studied in AML, providing a strong rationale for the therapeutic potential of this class of compounds, including this compound.

InhibitorTargetIC50Key Findings in AMLReferences
This compound Human DHODH0.40 µMPotent inhibitor with potential for AML research.[11]
Brequinar Human DHODH~1.8 nMInduces differentiation and apoptosis in AML models both in vitro and in vivo.[7][9][10]
ASLAN003 DHODHPotent (up to 100x stronger than 1st gen)Showed clinical signs of efficacy and was well-tolerated in a Phase 2a study in AML patients.[12]
AG636 DHODHPotentDemonstrates potent and selective activity against multiple AML subtypes in vivo.[6]
PTC299 DHODHPotentInhibits proliferation of AML and MDS cell lines; synergizes with hypomethylating agents.[8]
Isobavachalcone DHODHPotentInduces apoptosis and differentiation in AML cells, in part through c-MYC suppression.[1][4][5]
SBL-105 Human DHODH48.48 nMEffective in controlling AML cell proliferation and inducing apoptosis and differentiation.[13]
MEDS433 Human DHODH1.2 nMPotent inhibitor with pro-apoptotic activity in AML; synergistic with dipyridamole.[14][15]

Experimental Protocols for DHODH Inhibitor Target Validation

Validating DHODH as a target for a novel inhibitor like this compound in AML involves a series of in vitro and in vivo experiments.

  • DHODH Enzyme Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of the compound on DHODH enzyme activity.

    • Methodology: Recombinant human DHODH protein is used. The assay measures the reduction of a substrate (e.g., DCIP) coupled to the oxidation of dihydroorotate. The IC50 value is calculated from a dose-response curve.

  • Cell Viability and Proliferation Assays:

    • Objective: To assess the effect of the inhibitor on the growth of AML cell lines (e.g., THP-1, HL-60, MOLM-13) and primary patient samples.

    • Methodology: Cells are treated with a range of inhibitor concentrations for 72-120 hours. Viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting. GI50 (concentration for 50% growth inhibition) values are determined.[13][16]

  • Apoptosis Assays:

    • Objective: To determine if the inhibitor induces programmed cell death.

    • Methodology: Treated AML cells are stained with Annexin V and a viability dye (e.g., PI or 7-AAD) and analyzed by flow cytometry.[16] Western blotting for cleaved PARP and cleaved caspases-3 and -9 can also be performed.[1]

  • Cell Differentiation Assays:

    • Objective: To evaluate the ability of the inhibitor to induce myeloid differentiation.

    • Methodology: AML cells are treated with the inhibitor, and the expression of myeloid differentiation markers such as CD11b and CD14 is measured by flow cytometry.[1] Morphological changes consistent with differentiation can be assessed by cytochemical staining (e.g., Wright-Giemsa).

  • Uridine Rescue Experiments:

    • Objective: To confirm that the observed cellular effects are due to the inhibition of the de novo pyrimidine synthesis pathway.

    • Methodology: Experiments (e.g., cell viability, apoptosis) are repeated in the presence of exogenous uridine. The reversal of the inhibitor's effects by uridine supplementation confirms on-target activity.[5][8][13]

Below is a diagram of a typical experimental workflow for the in vitro validation of a DHODH inhibitor.

in_vitro_workflow cluster_assays In Vitro Assays Start Start DHODH_Inhibitor DHODH Inhibitor (e.g., this compound) Start->DHODH_Inhibitor AML_Cells AML Cell Lines / Primary Samples Start->AML_Cells Enzyme_Assay DHODH Enzyme Inhibition Assay DHODH_Inhibitor->Enzyme_Assay Test Compound Viability_Assay Cell Viability Assay (MTT / CTG) AML_Cells->Viability_Assay Treat IC50 IC50 Enzyme_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Viability_Assay->Apoptosis_Assay Assess Cell Death Differentiation_Assay Differentiation Assay (CD11b / CD14) Viability_Assay->Differentiation_Assay Assess Differentiation Rescue_Experiment Uridine Rescue Experiment Viability_Assay->Rescue_Experiment Confirm On-Target Effect GI50 GI50 Viability_Assay->GI50 Apoptosis_Induction Apoptosis_Induction Apoptosis_Assay->Apoptosis_Induction Increased Apoptosis Differentiation_Induction Differentiation_Induction Differentiation_Assay->Differentiation_Induction Increased Differentiation On_Target_Validation On_Target_Validation Rescue_Experiment->On_Target_Validation Effects Reversed

Figure 2: In vitro experimental workflow for DHODH inhibitor validation.
  • AML Xenograft Models:

    • Objective: To evaluate the anti-leukemic efficacy of the DHODH inhibitor in a living organism.

    • Methodology: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., THP-1, MOLM-13) or patient-derived xenografts (PDX).[9] Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor or vehicle control. Tumor growth, leukemia burden in peripheral blood and bone marrow, and overall survival are monitored.[9][17]

    • Pharmacodynamic Assessment: Tumor or bone marrow samples can be collected to assess target engagement (e.g., by measuring dihydroorotate levels) and to confirm the induction of differentiation and apoptosis in vivo.[17]

Signaling Pathways and Downstream Effects

The inhibition of DHODH and subsequent pyrimidine starvation triggers a cascade of downstream events that contribute to the anti-leukemic effects. One of the key downstream effectors is the MYC oncogene. DHODH and MYC are often co-expressed in AML, and DHODH inhibition has been shown to lead to a reduction in MYC protein levels.[1][5] The degradation of MYC, a critical regulator of cell proliferation and differentiation, is a significant contributor to the therapeutic effects of DHODH inhibitors.[1]

The logical relationship between DHODH inhibition and its downstream anti-leukemic effects is depicted in the following diagram.

logical_relationship DHODH_Inhibition DHODH Inhibition (e.g., by this compound) Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibition->Pyrimidine_Depletion MYC_Suppression c-MYC Suppression Pyrimidine_Depletion->MYC_Suppression Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Pyrimidine_Depletion->Cell_Cycle_Arrest Differentiation Myeloid Differentiation MYC_Suppression->Differentiation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Leukemic_Effect Anti-Leukemic Effect Apoptosis->Anti_Leukemic_Effect Differentiation->Anti_Leukemic_Effect

Figure 3: Logical flow of DHODH inhibition to anti-leukemic effects.

Conclusion

The validation of DHODH as a therapeutic target in AML is well-established, with a strong preclinical and emerging clinical basis.[3][10][12] The mechanism of action, involving the induction of both apoptosis and differentiation, presents a compelling therapeutic strategy.[3] this compound, as a potent inhibitor of this enzyme, represents a promising candidate for further investigation and development in the treatment of AML. The experimental framework outlined in this guide provides a comprehensive approach for the continued validation and preclinical development of this compound and other novel DHODH inhibitors.

References

DHODH-IN-17: A Technical Guide for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHODH-IN-17, also known as ML390, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including leukemic blasts. Inhibition of DHODH by this compound presents a compelling therapeutic strategy for acute myeloid leukemia (AML) by inducing differentiation and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to DHODH Inhibition in Leukemia

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A hallmark of AML is a blockade in the differentiation of myeloid progenitor cells, leading to their uncontrolled proliferation.[1] Targeting metabolic pathways that are essential for the survival and proliferation of leukemic cells is an emerging and promising therapeutic avenue.[1]

One such pathway is the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cancer cells are particularly dependent on this pathway to sustain their growth.[3] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and cellular differentiation, making it an attractive target for AML therapy.[3][4]

This compound (ML390) is a small molecule inhibitor developed to target human DHODH.[5][6] Preclinical studies have demonstrated its ability to overcome differentiation blockade in AML models, highlighting its potential as a therapeutic agent.[7][8]

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by directly inhibiting the enzymatic activity of DHODH.[5][7] This inhibition leads to a depletion of downstream pyrimidine metabolites, such as uridine monophosphate (UMP), and an accumulation of the upstream substrate, dihydroorotate.[8] The resulting pyrimidine starvation triggers a cascade of cellular events:

  • Cell Cycle Arrest: The lack of pyrimidines halts DNA and RNA synthesis, leading to an arrest in the S-phase of the cell cycle.[4]

  • Induction of Apoptosis: Prolonged pyrimidine depletion induces programmed cell death in leukemic cells.[3]

  • Myeloid Differentiation: DHODH inhibition has been shown to overcome the differentiation blockade in AML cells, promoting their maturation into non-proliferating myeloid cells.[7][8]

The selectivity of DHODH inhibitors for cancer cells is attributed to their higher metabolic demand for pyrimidines compared to normal, quiescent cells, which can rely on the pyrimidine salvage pathway.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound (ML390) from preclinical studies.

Parameter Value Description Reference
IC50 (Human DHODH) 0.40 µMConcentration required for 50% inhibition of recombinant human DHODH enzyme activity.[9][10]
ED50 (Differentiation) ~2 µMEffective concentration for 50% maximal differentiation in murine and human AML cell lines.[11][12]
EC50 (Bone Marrow Cells) 3 µMEffective concentration for 50% response in bone marrow cells.[9]

Table 1: In Vitro Efficacy of this compound (ML390)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on DHODH enzyme activity.

  • Reagents: Recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), coenzyme Q0 (CoQ0), reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

  • Procedure:

    • Prepare a reaction mixture containing DHODH enzyme, DCIP, and CoQ0 in the reaction buffer.

    • Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes at room temperature).

    • Initiate the reaction by adding the substrate, DHO.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[13]

Cell Viability and Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on the viability and proliferation of leukemia cell lines.

  • Cell Lines: Human AML cell lines (e.g., HL-60, THP-1, U937).

  • Reagents: Cell culture medium, this compound, MTS reagent.

  • Procedure:

    • Seed leukemia cells in 96-well plates at a predetermined density.

    • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

    • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm to determine the number of viable cells.

    • Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[13][14]

Myeloid Differentiation Assay (Flow Cytometry)

This assay quantifies the induction of myeloid differentiation in AML cells following treatment with this compound.

  • Cell Lines: Human AML cell lines (e.g., HL-60, THP-1).

  • Reagents: Cell culture medium, this compound, fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

  • Procedure:

    • Treat AML cells with this compound for a period sufficient to induce differentiation (e.g., 72-96 hours).

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.

    • An increase in the percentage of CD11b- and CD14-positive cells indicates myeloid differentiation.[3][14]

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis in leukemia cells treated with this compound.

  • Cell Lines: Human AML cell lines.

  • Reagents: Cell culture medium, this compound, Annexin V-FITC, Propidium Iodide (PI).

  • Procedure:

    • Treat cells with this compound for a specified time (e.g., 72 hours).

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.[3][14]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Cell Lines: Human AML cell lines (e.g., MV4-11).

  • Procedure:

    • Subcutaneously or intravenously inject AML cells into the mice.

    • Once tumors are established or leukemia is engrafted, randomize the mice into treatment and vehicle control groups.

    • Administer this compound or vehicle to the mice according to a defined schedule and dosage.

    • Monitor tumor growth by measuring tumor volume or assess leukemia burden by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

    • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for differentiation markers).[15]

Visualizations

Signaling Pathway

DHODH_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD DHODH DHODH Orotate Orotate DHODH->Orotate Ubiquinone Ubiquinone (CoQ) Cell_Proliferation Leukemic Cell Proliferation UMP UMP Orotate->UMP UMPS Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol e- Dihydroorotate_mito->DHODH Pyrimidine_Pool Pyrimidine Pool (dUTP, dCTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Proliferation Differentiation Myeloid Differentiation Apoptosis Apoptosis DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and promoting leukemia cell differentiation and apoptosis.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay Cell_Viability Cell Viability Assay (AML Cell Lines) Differentiation_Assay Differentiation Assay (CD11b/CD14 Expression) Cell_Viability->Differentiation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Xenograft_Model AML Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Efficacy_Study Treatment with This compound Xenograft_Model->Efficacy_Study Tumor_Measurement Tumor Growth/ Leukemia Burden Efficacy_Study->Tumor_Measurement Survival_Analysis Overall Survival Analysis Efficacy_Study->Survival_Analysis Start This compound (ML390) Start->Enzyme_Assay Start->Cell_Viability

Caption: Workflow for the preclinical evaluation of this compound in leukemia research.

Logical Relationship

Logical_Relationship Inhibitor This compound Target DHODH Enzyme Inhibitor->Target Inhibits Pathway De Novo Pyrimidine Synthesis Target->Pathway Catalyzes Cellular_Effect Pyrimidine Depletion Pathway->Cellular_Effect Leads to Outcome1 Cell Cycle Arrest Cellular_Effect->Outcome1 Outcome2 Apoptosis Cellular_Effect->Outcome2 Outcome3 Myeloid Differentiation Cellular_Effect->Outcome3 Therapeutic_Goal Anti-Leukemic Effect Outcome1->Therapeutic_Goal Outcome2->Therapeutic_Goal Outcome3->Therapeutic_Goal

Caption: Logical flow from this compound inhibition to its anti-leukemic effects.

References

An In-Depth Technical Guide on the Molecular Function of DHODH-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document provides a comprehensive overview of the molecular function of this compound, including its mechanism of action, quantitative activity, and its impact on cellular signaling pathways, with a particular focus on its role in inducing differentiation in acute myeloid leukemia (AML). Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and drug development efforts.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis, making the pyrimidine synthesis pathway a compelling target for therapeutic intervention.[2][3] this compound, a 2-anilino nicotinic acid derivative, has emerged as a valuable research tool for studying the consequences of DHODH inhibition.

Molecular Function and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of human DHODH. This inhibition blocks the production of orotate, a key precursor for the synthesis of uridine monophosphate (UMP), leading to a depletion of the intracellular pyrimidine pool.[1][4] This pyrimidine starvation is the primary mechanism through which this compound induces its downstream cellular effects.

The consequences of DHODH inhibition by compounds like this compound are particularly pronounced in AML, where it has been shown to overcome differentiation blockade.[2][4] By depleting pyrimidines, this compound triggers a cascade of events that ultimately leads to the differentiation of leukemic blasts into more mature myeloid cells.[4][5]

A key molecular event downstream of DHODH inhibition is the reduction of the MYC oncoprotein.[5] MYC is a transcription factor that plays a central role in promoting cell proliferation and inhibiting differentiation. The depletion of pyrimidines following DHODH inhibition leads to a decrease in MYC protein levels, which in turn relieves the block on myeloid differentiation and promotes the expression of differentiation markers such as CD11b and CD14.[5]

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the purified human DHODH enzyme.

CompoundTargetIC50 (μM)
This compoundHuman DHODH0.40[6]

Further quantitative data, such as the inhibitor constant (Ki) and IC50 values across a panel of cancer cell lines, are crucial for a more comprehensive understanding of its potency and selectivity.

Signaling Pathways

The inhibition of DHODH by this compound initiates a signaling cascade that culminates in the differentiation of AML cells. The central pathway involves the depletion of pyrimidines, leading to the downregulation of the MYC transcription factor, a key regulator of cell proliferation and differentiation.

DHODH_Inhibition_Pathway cluster_consequence Consequences of DHODH Inhibition DHODH_IN_17 This compound DHODH DHODH DHODH_IN_17->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Intracellular Pyrimidine Pool (UMP, UTP, CTP) Pyrimidine_Synthesis->Pyrimidine_Pool MYC MYC (Oncoprotein) Pyrimidine_Pool->MYC Supports Synthesis Proliferation Cell Proliferation MYC->Proliferation Promotes Differentiation_Block Differentiation Block MYC->Differentiation_Block Maintains Myeloid_Differentiation Myeloid Differentiation (CD11b, CD14) Differentiation_Block->Myeloid_Differentiation Inhibits

Fig. 1: Signaling pathway of this compound in AML.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH. The assay measures the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound (or other test compounds)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

  • Add the DHODH enzyme solution to all wells except for the no-enzyme control wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

  • Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the reaction mix to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound in DMSO D Add compound dilutions to 96-well plate A->D B Prepare DHODH enzyme solution in Assay Buffer E Add DHODH enzyme and incubate B->E C Prepare Reaction Mix (DHO, CoQ10, DCIP) in Assay Buffer F Initiate reaction by adding Reaction Mix C->F D->E E->F G Measure absorbance at 600 nm over time F->G H Calculate initial reaction rates G->H I Determine percent inhibition H->I J Calculate IC50 value I->J

Fig. 2: Experimental workflow for DHODH enzyme inhibition assay.
Cell-Based Myeloid Differentiation Assay

This protocol outlines a general procedure to assess the ability of this compound to induce differentiation in AML cell lines (e.g., HL-60, THP-1).

Materials:

  • AML cell line (e.g., HL-60)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Flow cytometry antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

  • Flow cytometer

Procedure:

  • Seed AML cells in a multi-well plate at a suitable density.

  • Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Harvest the cells and wash them with PBS.

  • Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

  • Compare the expression of differentiation markers in treated cells to the vehicle control to determine the differentiation-inducing activity of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the molecular consequences of DHODH inhibition. Its ability to induce myeloid differentiation in AML cells through pyrimidine starvation and subsequent downregulation of MYC highlights the therapeutic potential of targeting this metabolic pathway. The provided data and protocols serve as a foundation for further investigation into the nuanced molecular functions of this compound and the development of next-generation DHODH inhibitors for the treatment of cancer and other diseases characterized by rapid cell proliferation.

References

DHODH-IN-17: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of DHODH-IN-17 (ML390)

This technical guide provides a comprehensive overview of the biological activity of this compound, also known as ML390. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, hematology, and drug discovery. This document details the compound's mechanism of action, summarizes its in vitro and in-cell activity, and provides methodologies for key experiments.

Core Concepts and Mechanism of Action

This compound is a 2-anilino nicotinic acid derivative that has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][5][6][7] This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.[5][6]

In many cancer cells, particularly in acute myeloid leukemia (AML), there is a high demand for nucleotides to sustain rapid proliferation.[3][4] These cells often rely on the de novo pyrimidine synthesis pathway, making DHODH a compelling therapeutic target.[3][4] this compound exploits this dependency by inhibiting DHODH, leading to a depletion of the pyrimidine pool.[3][8][9] This "pyrimidine starvation" has been shown to overcome the differentiation blockade that is a hallmark of AML, inducing leukemic cells to differentiate into more mature myeloid cells.[3][10] The biological effects of this compound can be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway, confirming the on-target activity of the compound.[3]

Quantitative Biological Activity

The biological activity of this compound (ML390) and its precursors has been quantified through various enzymatic and cell-based assays. The data is summarized in the tables below.

Table 1: In Vitro DHODH Enzyme Inhibition
CompoundHuman DHODH IC50 (µM)
This compound (ML390) 0.40 [1][2]
(R)-Enantiomer of PrecursorActive
(S)-Enantiomer of PrecursorInactive

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In-Cell Activity in AML Models
Cell LineAssayMetricValue (µM)
Murine (ER-HoxA9)Myeloid DifferentiationED50~2[8][9][10]
Human (U937)Myeloid DifferentiationED50~2[8][9][10]
Human (THP1)Myeloid DifferentiationED50~2[8][9][10]

ED50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the biological activity of this compound.

Human DHODH Enzyme Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100, 10% glycerol)

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone

  • Electron acceptor: 2,6-dichloroindophenol (DCIP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHO, and DCIP.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the recombinant human DHODH enzyme to each well.

  • Immediately start monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percent inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

AML Cell Differentiation Assay

This cell-based assay is used to assess the ability of a compound to induce differentiation in AML cell lines.

Materials:

  • AML cell lines (e.g., murine ER-HoxA9-GFP, human U937, or THP1)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., anti-CD11b conjugated to a fluorophore)

  • For ER-HoxA9-GFP cells, a GFP reporter indicates differentiation.

Procedure:

  • Seed the AML cells in multi-well plates at a suitable density.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 48-72 hours). Include a positive control (e.g., all-trans retinoic acid for certain cell lines) and a negative control (DMSO vehicle).

  • After the incubation period, harvest the cells.

  • For GFP reporter cell lines, analyze the GFP expression by flow cytometry.

  • For non-reporter cell lines, stain the cells with a fluorescently labeled antibody against a myeloid differentiation marker such as CD11b.

  • Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker.

  • The ED50 value is calculated by plotting the percentage of differentiated cells against the compound concentration and fitting the data to a dose-response curve.

Visualizations

DHODH Signaling Pathway and Inhibition

DHODH_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_etc Electron Transport Chain Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD enzyme Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD enzyme DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol (CoQH2) DHODH->Ubiquinol UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Synthesis Pyrimidine Nucleotides (for DNA/RNA synthesis) UMP->Pyrimidine_Synthesis Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH DHODH_IN_17 This compound DHODH_IN_17->DHODH

Caption: Inhibition of DHODH by this compound blocks pyrimidine biosynthesis.

Experimental Workflow for AML Differentiation Assay

Differentiation_Workflow start Start: Seed AML Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest Cells incubate->harvest stain Stain with anti-CD11b Ab (or measure GFP) harvest->stain facs Analyze by Flow Cytometry stain->facs analyze Quantify % Differentiated Cells facs->analyze end End: Determine ED50 analyze->end

Caption: Workflow for assessing AML cell differentiation induced by this compound.

Logical Relationship of this compound's Mechanism of Action

Mechanism_Logic inhibitor This compound target DHODH Enzyme inhibitor->target Inhibits pathway De Novo Pyrimidine Biosynthesis target->pathway Catalyzes metabolite Pyrimidine Nucleotide Pool Depletion pathway->metabolite Leads to cellular_process Inhibition of DNA/RNA Synthesis metabolite->cellular_process Causes outcome Overcoming Differentiation Blockade in AML Cells cellular_process->outcome Results in phenotype Induction of Myeloid Differentiation outcome->phenotype Leads to

Caption: Logical flow of the mechanism of action for this compound in AML.

References

Methodological & Application

Application Notes and Protocols for DHODH-IN-17 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is elevated, making DHODH a compelling target for therapeutic intervention.[2] DHODH-IN-17 is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human DHODH, with a reported half-maximal inhibitory concentration (IC50) of 0.40 µM.[3] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a colorimetric enzymatic assay.

Principle of the Assay

The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. In the presence of the enzyme, its substrate dihydroorotate, and a cofactor (e.g., decylubiquinone), DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to the DHODH activity. By measuring the reaction rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value of the inhibitor.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound in vitro assay.

ParameterValueReference
InhibitorThis compound[3]
TargetHuman Dihydroorotate Dehydrogenase (DHODH)[3]
IC50 Value0.40 µM[3]
Assay MethodDCIP-based colorimetric enzymatic assay[4][5]
Wavelength for Detection600 nm[4]

Signaling Pathway

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by this compound blocks the production of orotate, a precursor for uridine monophosphate (UMP), which is essential for the synthesis of all pyrimidine nucleotides.

DHODH_Pathway cluster_DHODH Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate UQ -> UQH2 DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Nucleotides Pyrimidine Nucleotides (d)CTP, (d)TTP UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition DHODH_Assay_Workflow Reagent_Prep 1. Reagent Preparation - Assay Buffer - Enzyme Solution (DHODH) - Substrate Solution (Dihydroorotate) - Cofactor Solution (Decylubiquinone) - Indicator Solution (DCIP) - Inhibitor Stock (this compound) Inhibitor_Dilution 2. Inhibitor Dilution Series Prepare serial dilutions of this compound in assay buffer/DMSO. Reagent_Prep->Inhibitor_Dilution Assay_Plate_Setup 3. Assay Plate Setup Add assay buffer, DHODH enzyme, and This compound dilutions to a 96-well plate. Inhibitor_Dilution->Assay_Plate_Setup Preincubation 4. Pre-incubation Incubate the plate for 30 minutes at room temperature to allow inhibitor binding. Assay_Plate_Setup->Preincubation Reaction_Initiation 5. Reaction Initiation Add substrate mix (Dihydroorotate, Decylubiquinone, DCIP) to all wells to start the reaction. Preincubation->Reaction_Initiation Kinetic_Reading 6. Kinetic Measurement Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes). Reaction_Initiation->Kinetic_Reading Data_Analysis 7. Data Analysis - Calculate reaction rates (Vmax). - Determine % inhibition for each inhibitor concentration. - Plot dose-response curve and calculate IC50. Kinetic_Reading->Data_Analysis

References

Application Notes and Protocols for DHODH-IN-17 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, and making it a promising target for therapeutic intervention in oncology and autoimmune diseases.[2][4][5] These application notes provide detailed protocols for assessing the cellular activity of this compound.

Mechanism of Action

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][5] this compound, a 2-anilino nicotinic acid derivative, inhibits this enzymatic activity.[1] This blockade of the pyrimidine synthesis pathway results in reduced levels of essential nucleotides like uridine monophosphate (UMP), leading to the inhibition of cell proliferation and cell cycle arrest, particularly at the S-phase.[4][6] The effects of DHODH inhibition can be reversed by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the enzymatic block.[4][7]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP_Synthesis Downstream UMP Synthesis Orotate->UMP_Synthesis DHODH->Orotate Product DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis & Cell Proliferation UMP_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest S-Phase Arrest & Inhibition of Proliferation DNA_RNA_Synthesis->Cell_Cycle_Arrest Leads to

Caption: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant DHODH inhibitors.

CompoundTargetIC50 (µM)Cell Line(s)Assay TypeReference
This compound Human DHODH0.40Not specifiedEnzymatic Assay[1]
Brequinar (BQR)Human DHODH0.0021-Enzymatic Assay[8]
Brequinar (BQR)-0.14A375 (Melanoma)Proliferation Assay (XTT)[4]
Brequinar (BQR)-0.24H929 (Myeloma)Proliferation Assay (XTT)[4]
Brequinar (BQR)-0.054Ramos (Lymphoma)Proliferation Assay (XTT)[4]
TeriflunomideHuman DHODH0.0245-Enzymatic Assay[8]
A771726 (active metabolite of Leflunomide)-14.52A375 (Melanoma)Proliferation Assay (XTT)[4]
A771726-45.78H929 (Myeloma)Proliferation Assay (XTT)[4]
A771726-5.36Ramos (Lymphoma)Proliferation Assay (XTT)[4]

Experimental Protocols

Cell Proliferation Assay Using XTT

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The XTT assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line (e.g., A375, H929, Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Uridine

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • For rescue experiments, prepare a parallel set of this compound dilutions in medium supplemented with 100 µM uridine.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (with or without uridine). Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 4 hours at 37°C, 5% CO2.

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

XTT_Assay_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day5 Day 5 (after 72h incubation) Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Add compound dilutions to cells Prepare_Compound Prepare serial dilutions of this compound (± Uridine) Prepare_Compound->Treat_Cells Add_XTT Add XTT reagent Incubate_4h Incubate for 4 hours Add_XTT->Incubate_4h Read_Absorbance Measure absorbance at 450 nm Incubate_4h->Read_Absorbance Data_Analysis Data Analysis: Calculate EC50 Read_Absorbance->Data_Analysis Logical_Relationship DHODH_Inhibition DHODH Inhibition by this compound Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibition->Pyrimidine_Depletion Proliferation_Inhibition Inhibition of Cell Proliferation Pyrimidine_Depletion->Proliferation_Inhibition S_Phase_Arrest S-Phase Cell Cycle Arrest Pyrimidine_Depletion->S_Phase_Arrest Uridine_Rescue Uridine Supplementation (Salvage Pathway) Uridine_Rescue->Pyrimidine_Depletion Bypasses Assay_Readout Assay Readout: Reduced Cell Viability Proliferation_Inhibition->Assay_Readout

References

Application Notes and Protocols for DHODH-IN-17 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17, also known as ML390, is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. These characteristics make this compound a promising therapeutic candidate for various malignancies, particularly acute myeloid leukemia (AML).[1][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models.

Mechanism of Action

This compound targets the enzyme DHODH, which catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a depletion of downstream pyrimidine nucleotides (UTP, CTP), which are essential for DNA and RNA synthesis. The resulting nucleotide starvation triggers cell cycle arrest, particularly at the S-phase, and induces differentiation in leukemia cells.[6]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytoplasm Cytoplasm DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Differentiation Differentiation Cell_Proliferation->Differentiation DHODH_IN_17 This compound DHODH_IN_17->DHODH

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound (ML390)
ParameterCell LineValueReference
IC50 (Human DHODH)-0.40 µM[3]
ED50 (Differentiation)Murine (ER-HoxA9)~2 µM[4][5]
ED50 (Differentiation)Human (U937)~2 µM[4]
ED50 (Differentiation)Human (THP1)~2 µM[4]
In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models

While specific in vivo xenograft data for this compound (ML390) is not publicly available, studies on other potent DHODH inhibitors like brequinar demonstrate significant anti-leukemic activity in vivo.[1] The following table summarizes representative data for brequinar, which can be used as a benchmark for designing experiments with this compound.

CompoundAnimal ModelCell LineDosing RegimenOutcomeReference
BrequinarNSG MiceHuman AML (MOLM-14)30 mg/kg, daily oral gavageReduced leukemic burden, prolonged survival[1]
BrequinarNSG MiceHuman AML (OCI-AML3)30 mg/kg, daily oral gavageReduced leukemic burden, prolonged survival[1]

Experimental Protocols

In Vivo Xenograft Model for Acute Myeloid Leukemia

This protocol is a representative example based on established methods for testing DHODH inhibitors in AML xenograft models.[1][4] Optimization for this compound may be required.

1. Cell Culture

  • Cell Lines: Human AML cell lines such as MOLM-14, MV4-11, or THP-1 are commonly used.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

2. Animal Model

  • Strain: Immunodeficient mice such as NOD/SCID gamma (NSG) are recommended for their ability to support the engraftment of human hematopoietic cells.

  • Age/Sex: 6-8 week old female mice are typically used.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

3. Experimental Workflow

Xenograft_Workflow cluster_Preparation Preparation cluster_Experiment Experiment Cell_Culture AML Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Treatment_Initiation Treatment Initiation Tumor_Monitoring->Treatment_Initiation Treatment_Period Treatment Period Treatment_Initiation->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis

Caption: Experimental workflow for a xenograft study.

4. Tumor Cell Implantation

  • Cell Preparation: Harvest AML cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

5. This compound Formulation and Administration

  • Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% methylcellulose in sterile water. The exact formulation may need to be optimized for solubility and stability.

  • Dosing: Based on in vitro potency, a starting dose range of 25-50 mg/kg administered daily by oral gavage is a reasonable starting point. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).

  • Control Group: Administer the vehicle solution to the control group of mice.

6. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when mice show signs of significant morbidity.

  • Pharmacodynamic Markers: At the end of the study, plasma and tumor tissue can be collected to measure the levels of dihydroorotate (the substrate of DHODH) as a biomarker of target engagement.

7. Statistical Analysis

  • Compare tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with repeated measures.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a promising inhibitor of DHODH with demonstrated in vitro efficacy against AML cell lines. While specific in vivo xenograft data for this compound is limited, the provided protocol, based on extensive research with other DHODH inhibitors, offers a robust framework for evaluating its anti-cancer activity in preclinical models. Careful optimization of the dosing regimen and formulation will be crucial for successful in vivo studies. The measurement of pharmacodynamic biomarkers will provide valuable insights into the target engagement and efficacy of this compound in a xenograft setting.

References

Application Notes and Protocols for DHODH-IN-17 in Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This mechanism has shown significant promise in cancer therapy, particularly in acute myeloid leukemia (AML), where it can overcome differentiation blockade and induce apoptosis.[2] These application notes provide detailed protocols for utilizing this compound in cell differentiation studies, focusing on AML cell lines as a primary model.

Mechanism of Action

This compound exerts its biological effects by inhibiting the fourth step of de novo pyrimidine synthesis, the conversion of dihydroorotate to orotate. This leads to a reduction in uridine and cytidine nucleotides, which are critical for nucleic acid synthesis. The resulting replicative stress can induce cell cycle arrest, primarily at the S-phase, and trigger apoptosis.[3] Furthermore, DHODH inhibition has been shown to downregulate the expression of the proto-oncogene c-Myc, a key regulator of cell proliferation and differentiation, thereby promoting the differentiation of leukemic cells.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other relevant DHODH inhibitors in AML cell lines.

CompoundCell LineParameterValueReference
This compound -IC50 (human DHODH)0.40 µM[1]
BrequinarTHP-1EC50 (Differentiation)265 nM[1]
BrequinarU937, THP-1ED50 (Differentiation)~1 µM
Compound 1THP-1EC50 (Differentiation)32.8 nM[1]
Compound 17THP-1EC50 (Differentiation)17.3 nM[1]
RP7214THP-1GI50 (Growth Inhibition)>10 µM (with Uridine)[2][4]
RP7214U937, HL-60, MV411GI50 (Growth Inhibition)2-3.2 µM[2]
IsobavachalconeHL-60IC50 (DHODH)0.13 µM[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Refer to the manufacturer's instructions for handling and safety precautions for this compound.

  • To prepare a 10 mM stock solution, dissolve 2.49 mg of this compound (MW: 248.67 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Induction of Differentiation in HL-60 Cells

This protocol outlines the procedure for inducing myeloid differentiation in the HL-60 human promyelocytic leukemia cell line using this compound.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in culture medium. It is recommended to test a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubate the cells for 72-96 hours.

  • After the incubation period, harvest the cells for analysis of differentiation markers.

Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol describes the analysis of myeloid differentiation markers, such as CD11b and CD14, on treated AML cells using flow cytometry.

Materials:

  • Treated and control cells from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against human CD11b (e.g., FITC-conjugated) and CD14 (e.g., PE-conjugated)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the cell pellet in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the recommended amount of fluorochrome-conjugated anti-CD11b, anti-CD14, and corresponding isotype control antibodies to the respective tubes.

  • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer.

Flow Cytometry Gating Strategy:

  • Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Create a histogram for each fluorescent channel to determine the percentage of positive cells for CD11b and CD14 compared to the isotype control. An increase in the percentage of CD11b and/or CD14 positive cells in the this compound treated samples compared to the vehicle control indicates induction of differentiation.

Visualizations

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Pool Pyrimidine Pool (Uridine, Cytidine) Orotate->Pyrimidine_Pool Leads to DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition c-Myc c-Myc Differentiation_Genes Differentiation Genes c-Myc->Differentiation_Genes Represses Differentiation Cell Differentiation c-Myc->Differentiation DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->c-Myc Depletion leads to downregulation of Pyrimidine_Pool->DNA_RNA_Synthesis Required for Cell_Cycle_Arrest S-Phase Arrest Pyrimidine_Pool->Cell_Cycle_Arrest Depletion leads to Cell_Cycle_Arrest->Differentiation

Caption: Signaling pathway of this compound induced cell differentiation.

Experimental_Workflow Cell_Culture 1. AML Cell Culture (e.g., HL-60, THP-1) Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation (72-96 hours) Treatment->Incubation Harvest 4. Cell Harvesting Incubation->Harvest Staining 5. Antibody Staining (CD11b, CD14) Harvest->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (% Positive Cells) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for DHODH-IN-17 Dose-Response Curve Experiment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17 is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting this enzyme, this compound disrupts the production of pyrimidines, thereby impeding cell proliferation. This mechanism of action makes it a compound of interest for research in diseases characterized by rapid cell growth, such as acute myeloid leukemia (AML).[1]

These application notes provide detailed protocols for conducting dose-response experiments with this compound to determine its inhibitory activity, both at the enzymatic and cellular levels.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While comprehensive public data on the full dose-response curve for this compound is limited, the following table includes the established IC50 value and illustrative data points to demonstrate a typical dose-response relationship.

Table 1: Dose-Response Data for this compound

Concentration (µM)% Inhibition (Enzymatic Assay - Illustrative)% Cell Viability (AML Cell Line - Illustrative)
0.015%95%
0.120%80%
0.40 50% (IC50) [1]55%
1.075%30%
10.095%10%
100.098%5%

Note: The percent inhibition and cell viability data, with the exception of the confirmed IC50 value, are illustrative to represent a typical dose-response curve and may not reflect actual experimental results.

Signaling Pathway

This compound targets a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and inhibition of cell proliferation.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation DHODH_IN_17 This compound DHODH_IN_17->DHODH

Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.

Experimental Protocols

Two primary types of assays are recommended for determining the dose-response curve of this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess its effect on cell viability.

Protocol 1: Biochemical DHODH Inhibition Assay (Colorimetric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • This compound

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • DHO: Prepare a 50 mM stock solution in 100 mM NaOH.

    • DCIP: Prepare a 3 mM stock solution in the assay buffer.

    • CoQ10: Prepare a 10 mM stock solution in DMSO.

  • Assay Protocol:

    • Add 2 µL of this compound dilutions or DMSO (for control) to the wells of a 96-well plate.

    • Prepare a reaction mixture containing assay buffer, DHO (final concentration 500 µM), DCIP (final concentration 200 µM), and CoQ10 (final concentration 100 µM).

    • Add recombinant human DHODH to the reaction mixture to a final concentration of 5-10 nM.

    • Initiate the reaction by adding 198 µL of the enzyme-containing reaction mixture to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the viability of a relevant cancer cell line, such as the AML cell line HL-60.

Materials:

  • HL-60 cells (or other suitable AML cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

    • Incubate the plate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a dose-response experiment.

Dose_Response_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis A Prepare this compound Stock & Dilutions C Treat Cells or Initiate Enzymatic Reaction A->C B Culture & Seed Cells (Cell-based) or Prepare Reagents (Biochemical) B->C D Incubate (Time-course) C->D E Measure Response (e.g., Absorbance, Fluorescence) D->E F Calculate % Inhibition or % Viability E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H

Caption: General workflow for a this compound dose-response experiment.

References

Application Notes and Protocols for In Vivo Study of DHODH-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate.[3][4] Its inhibition leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, differentiation, and apoptosis.[5][6] This makes DHODH a compelling therapeutic target for various cancers, particularly acute myeloid leukemia (AML), where cancer cells are highly dependent on de novo pyrimidine synthesis.[7][8]

DHODH-IN-17 is a potent human DHODH inhibitor with a 2-anilino nicotinic acid scaffold and an IC50 of 0.40 μM.[7] It has been identified as a promising candidate for AML research.[7] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound in preclinical models of AML.

Data Presentation

Table 1: In Vitro Activity of Selected DHODH Inhibitors
CompoundTargetIC50 (nM)Cell LinesEffectReference
This compound Human DHODH400-AML Research Candidate[7]
BrequinarHuman DHODH5.2THP-1, U937Induces Differentiation[9][10]
ML390Human DHODH-ER-HoxA9, U937, THP1Induces Myeloid Differentiation[1][4]
Emvododstat (PTC299)Human DHODH-MOLM-13Induces Differentiation and Cytotoxicity[3]
IsobavachalconeHuman DHODH-HL60, THP-1Induces Apoptosis and Differentiation[11]
Table 2: Preclinical In Vivo Data for DHODH Inhibitors in AML Models
CompoundAnimal ModelCell LineDose & ScheduleKey FindingsReference
BrequinarNOD.SCID MiceTHP-1 (subcutaneous xenograft)15 mg/kg, Q3D or 5 mg/kg, daily (route not specified)Slowed tumor growth, increased CD11b expression (differentiation marker)[10]
BrequinarNude MiceHeLa (subcutaneous xenograft)15 mg/kg (route not specified) with Cisplatin (7 mg/kg)Synergistic inhibition of tumor growth[5]
IsobavachalconeSubcutaneous Xenograft Mouse ModelHL6015 and 30 mg/kg (route not specified)Suppressed tumor growth[11]
Emvododstat (PTC299)Xenograft Mouse ModelMOLM-13Not specifiedInhibited tumor growth, increased plasma and tumor DHO levels[3]
HOSU-53Xenograft Mouse ModelMOLM-1310 mg/kg, twice a week (route not specified)Prolonged survival, especially in combination with anti-CD47[12]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous or systemic AML xenograft mouse model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water, to be optimized based on compound solubility and stability)

  • Human AML cell line (e.g., THP-1, MOLM-13, or HL60)

  • Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/NcrCrl or similar)

  • Matrigel (for subcutaneous models)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Flow cytometer

  • Antibodies for immunophenotyping (e.g., anti-human CD45, anti-mouse CD45, anti-human CD11b)

Procedure:

  • Cell Culture: Culture the selected human AML cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

  • Animal Acclimatization: Acclimatize the immunocompromised mice to the facility for at least one week before the start of the experiment.

  • Xenograft Establishment:

    • Subcutaneous Model: Resuspend AML cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 1 x 107 cells into the flank of each mouse.[10]

    • Systemic Model: Intravenously inject approximately 1 x 106 - 5 x 106 AML cells into the tail vein of each mouse.

  • Tumor Growth Monitoring (Subcutaneous Model):

    • Allow tumors to reach a palpable size (e.g., 50-100 mm3).[10]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Animal Randomization: Once tumors have reached the desired size (subcutaneous model) or after a set number of days post-injection (systemic model), randomize mice into treatment and control groups (n=8-10 mice per group). Record the initial body weight of each mouse.

  • Drug Administration:

    • Prepare a fresh formulation of this compound in the vehicle solution on each dosing day. The dose and schedule will need to be determined in preliminary tolerability studies. Based on data from other DHODH inhibitors, a starting point could be in the range of 5-50 mg/kg, administered daily, every other day, or every three days via oral gavage or intraperitoneal injection.[5][6][10]

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring:

    • Monitor tumor growth (subcutaneous model) and body weight of all mice 2-3 times per week.

    • For systemic models, monitor for signs of disease progression such as weight loss, ruffled fur, and hind-limb paralysis. Peripheral blood can be collected periodically to assess the percentage of human AML cells (hCD45+).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (Subcutaneous Model): Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • Survival: Monitor mice until they meet euthanasia criteria (e.g., tumor volume >2000 mm3, >20% body weight loss, or significant signs of morbidity). Record the date of euthanasia to determine survival duration.

  • Terminal Procedures:

    • At the end of the study, euthanize all remaining mice.

    • Collect tumors (subcutaneous model), bone marrow, and spleen.

    • Pharmacodynamic Analysis: A portion of the tumor and plasma can be collected to measure levels of dihydroorotate (DHO) and uridine to confirm target engagement.[10]

    • Flow Cytometry: Prepare single-cell suspensions from tumors, bone marrow, and spleen. Stain with fluorescently labeled antibodies to assess the percentage of leukemic cells and the expression of differentiation markers (e.g., CD11b).[10]

Mandatory Visualization

DHODH_Signaling_Pathway DHODH in De Novo Pyrimidine Biosynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Inner Mitochondrial Membrane Inner Mitochondrial Membrane DHODH DHODH CoQ Coenzyme Q DHODH->CoQ e- Orotate Orotate DHODH->Orotate CoQH2 CoQH2 CoQ->CoQH2 ETC Electron Transport Chain CoQH2->ETC Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Dihydroorotate->DHODH transport UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH_IN_17 This compound DHODH_IN_17->DHODH

Caption: DHODH Signaling Pathway.

In_Vivo_Study_Workflow In Vivo Efficacy Study Workflow for this compound start Start: AML Cell Culture animal_acclimatization Animal Acclimatization (Immunocompromised Mice) start->animal_acclimatization xenograft AML Xenograft Establishment (Subcutaneous or Systemic) animal_acclimatization->xenograft tumor_monitoring Tumor Growth Monitoring / Disease Progression Assessment xenograft->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoints Efficacy Endpoints (Tumor Growth Inhibition, Survival) monitoring->endpoints terminal Terminal Procedures (Tissue Collection) endpoints->terminal analysis Data Analysis (Pharmacodynamics, Flow Cytometry) terminal->analysis end End: Study Conclusion analysis->end

Caption: In Vivo Study Workflow.

References

Application Notes and Protocols for DHODH-IN-17 in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHODH-IN-17 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a key target in rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells.[4][5][6][7] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[8] These characteristics make this compound a valuable tool for studying metabolic pathways, particularly nucleotide metabolism, and for investigating the therapeutic potential of DHODH inhibition in various diseases.

These application notes provide detailed protocols for utilizing this compound in key experimental assays to probe its effects on cellular metabolism and function.

Data Presentation

Inhibitory Activity of this compound and Other DHODH Inhibitors
CompoundTargetIC50 ValueCell Line(s)Reference
This compound Human DHODH0.40 µM(Enzymatic Assay)[1][2][3]
LeflunomideHuman DHODH-KYSE510, KYSE450, SW620[9]
108.2 µMKYSE510[9]
124.8 µMKYSE450[9]
173.9 µMSW620[9]
BrequinarHuman DHODH-HeLa, CaSki[10]
0.338 µM (48h)HeLa[10]
0.747 µM (48h)CaSki[10]
TeriflunomideMouse DHODH2.6 µMEL4[11]
H-006Human DHODH3.8 nM(Enzymatic Assay)[12]

Signaling Pathway and Experimental Workflow Diagrams

De Novo Pyrimidine Biosynthesis Pathway

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dTTP->DNA_RNA DHODH->Orotate DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzymatic_Assay DHODH Enzymatic Assay (IC50 Determination) Cell_Culture Cell Line Selection (e.g., AML, Cancer Cell Lines) Treatment Treat cells with This compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8, Colony Formation) Treatment->Proliferation_Assay Metabolomics Metabolomic Analysis (LC-MS/MS) Treatment->Metabolomics Western_Blot Western Blot Analysis (Downstream Markers) Treatment->Western_Blot

References

Application Notes and Protocols for DHODH-IN-17 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of DHODH-IN-17, a human dihydroorotate dehydrogenase (DHODH) inhibitor, in combination with other anti-cancer agents. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document outlines proposed experimental strategies based on the known mechanism of DHODH inhibitors and published synergistic effects of similar compounds in acute myeloid leukemia (AML).

Introduction to this compound

This compound is a 2-anilino nicotinic acid derivative that functions as a human DHODH inhibitor with an IC50 of 0.40 μM.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4][5] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[4][5] This mechanism of action suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of other cytotoxic or targeted agents.

Proposed Combination Strategy: this compound and Cytarabine in Acute Myeloid Leukemia (AML)

Given that DHODH inhibitors have shown promise in AML research and cytarabine is a standard-of-care chemotherapy for AML, a combination of this compound and cytarabine represents a scientifically sound approach to investigate for synergistic anti-leukemic activity.[6][7][8]

Hypothesized Mechanism of Synergy

Inhibition of DHODH by this compound is expected to deplete pyrimidine pools, thereby sensitizing AML cells to the cytotoxic effects of cytarabine, a nucleoside analog that disrupts DNA replication.[8][9]

DHODH_IN_17 This compound DHODH DHODH DHODH_IN_17->DHODH inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis catalyzes Pyrimidine_Pool Pyrimidine Pool (dCTP, dTTP) Pyrimidine_Synthesis->Pyrimidine_Pool DNA_Synthesis DNA Synthesis Pyrimidine_Pool->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Synthesis->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytarabine Cytarabine Ara_CTP Ara-CTP Cytarabine->Ara_CTP is converted to Ara_CTP->DNA_Synthesis inhibits

Figure 1: Proposed synergistic mechanism of this compound and Cytarabine.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data that could be generated from the experimental protocols outlined below to assess the synergy between this compound and Cytarabine in AML cell lines (e.g., THP-1, MV4-11).

Table 1: Single-Agent IC50 Values in AML Cell Lines (72h Treatment)

Cell LineThis compound (µM)Cytarabine (nM)
THP-10.550
MV4-110.880

Table 2: Combination Index (CI) Values for this compound and Cytarabine in THP-1 Cells

This compound (µM)Cytarabine (nM)Fraction Affected (Fa)Combination Index (CI)*
0.12512.50.250.85
0.25250.500.60
0.5500.750.45

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]

Experimental Protocols

Cell Culture of AML Cell Lines

This protocol describes the routine culture of human AML cell lines such as THP-1 and MV4-11.[13][14]

  • Materials:

    • AML cell lines (e.g., THP-1 from ATCC)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • T-75 culture flasks

    • Incubator (37°C, 5% CO2)

    • Centrifuge

    • Hemocytometer or automated cell counter

  • Procedure:

    • Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium at the desired density.

    • Regularly check cell viability using Trypan Blue exclusion.

Cell Viability Assay (CCK-8)

This protocol is for determining the viability of AML cells after treatment with this compound and/or Cytarabine using a Cell Counting Kit-8 (CCK-8).[15][16][17][18][19]

  • Materials:

    • AML cells

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Cytarabine (stock solution in sterile water)

    • CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

    • Prepare serial dilutions of this compound and Cytarabine, both alone and in combination at a constant ratio.

    • Add 10 µL of the drug solutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

    • Incubate the plate for 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

start Seed AML cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add single agents and combinations incubate1->treat incubate2 Incubate 72h treat->incubate2 add_cck8 Add CCK-8 reagent incubate2->add_cck8 incubate3 Incubate 2-4h add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read analyze Calculate cell viability and synergy read->analyze

Figure 2: Workflow for the CCK-8 cell viability assay.
Synergy Analysis (Chou-Talalay Method)

This method is used to quantitatively determine the interaction between this compound and Cytarabine.[11][12][20][21]

  • Procedure:

    • Generate dose-response curves for this compound and Cytarabine individually to determine their IC50 values.

    • Perform cell viability assays with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in AML cells following drug treatment.[1][22][23]

  • Materials:

    • Treated and control AML cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat AML cells with this compound, Cytarabine, or the combination at synergistic concentrations for 48 hours.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.[24][25][26][27][28]

  • Materials:

    • Treated and control AML cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated and control cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in the levels of cleaved Caspase-3 and cleaved PARP as indicators of apoptosis.

start Treat AML cells with This compound +/- Cytarabine harvest Harvest cells and prepare protein lysates start->harvest quantify Quantify protein concentration (BCA) harvest->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Analyze protein expression detect->analyze

Figure 3: Western blot workflow for apoptosis marker analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in combination with other anti-cancer drugs, using a proposed combination with cytarabine in AML as a primary example. These experimental frameworks will enable researchers to assess the synergistic potential, elucidate the underlying mechanisms of action, and generate the necessary data to support further development of this compound as a promising component of novel cancer therapies.

References

Troubleshooting & Optimization

DHODH-IN-17 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using DHODH-IN-17 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). It can be dissolved in DMSO at concentrations up to 100 mg/mL (402.14 mM) with the assistance of ultrasonication, warming, and heating to 60°C[1]. For standard laboratory use, preparing stock solutions at lower concentrations is common practice.

Q2: Can I dissolve this compound directly in cell culture media?

A2: It is not recommended to dissolve this compound directly in aqueous cell culture media due to its hydrophobic nature. Like many small molecule inhibitors, it has poor aqueous solubility and will likely not dissolve adequately, leading to inaccurate concentrations in your experiments. The standard practice is to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution, which is then serially diluted to the final working concentration in the cell culture medium.

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. However, based on its potent inhibitory activity against human dihydroorotate dehydrogenase (DHODH) (IC₅₀ = 0.40 μM), typical working concentrations are in the low micromolar to nanomolar range[1][2]. One study reported an EC₅₀ of 3 μM in bone marrow cells[2]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: I observed a precipitate after adding the this compound DMSO stock solution to my cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. This phenomenon, often referred to as "solvent shock," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Solubility Data

The following tables summarize the solubility of this compound in DMSO and provide examples of achievable concentrations in other vehicles when diluted from a DMSO stock.

Table 1: Solubility of this compound in DMSO

SolventMaximum ConcentrationMethod to Aid Dissolution
DMSO100 mg/mL (402.14 mM)Ultrasonic and warming and heat to 60°C[1]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM4.0214 mL20.1070 mL40.2139 mL
5 mM0.8043 mL4.0214 mL8.0428 mL
10 mM0.4021 mL2.0107 mL4.0214 mL

Table 3: Examples of Working Solution Formulations (Diluted from DMSO Stock)

Formulation VehicleAchievable Concentration
10% DMSO in Corn Oil≥ 2.08 mg/mL (8.36 mM)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL (6.72 mM)[2][3]
10% DMSO in 20% SBE-β-CD in Saline≥ 1.67 mg/mL (6.72 mM)[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg, 5 mg, or 10 mg) using a calibrated analytical balance.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder (see Table 2 for volumes).

  • Dissolution: To aid dissolution, you can:

    • Vortex the solution for several minutes.

    • Gently warm the solution in a 37°C water bath.

    • Use a sonicator bath for short intervals.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][4].

Protocol for Preparing Working Solutions in Cell Culture Media
  • Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Pre-warm Media: Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve your desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly. Avoid adding the medium to the concentrated DMSO stock.

    • Best Practice: To minimize the risk of precipitation, perform an intermediate dilution step in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could first dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 into your cell culture plate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.

Troubleshooting Guide

Issue: Precipitate Observed in Cell Culture Medium

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS Nucleotides UTP, CTP (for DNA/RNA Synthesis) UMP->Nucleotides DHODH->Orotate DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibition

References

improving DHODH-IN-17 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with DHODH-IN-17 in solution during experimental procedures.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution of this compound Stock Solution

Possible Causes:

  • Poor Solubility: The aqueous buffer or cell culture medium has a much lower solubilizing capacity for this compound compared to the stock solvent (typically DMSO).

  • Solvent Shock: Rapid dilution of the DMSO stock into an aqueous solution can cause the compound to crash out of solution.

  • Concentration Exceeds Solubility Limit: The final concentration of this compound in the working solution is above its limit of solubility in that specific medium.

  • Temperature Effects: A decrease in temperature upon moving from stock storage to the experimental setup can reduce solubility.[1]

Solutions:

  • Optimize Solvent and Dilution:

    • Pre-warm medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[2]

    • Step-wise dilution: Instead of a single large dilution, perform serial dilutions.

    • Stirring: Add the stock solution drop-wise to the final buffer/medium while gently vortexing or stirring.

  • Adjust Final Concentration:

    • Lower the final concentration of this compound in your experiment if possible.

    • Determine the kinetic solubility of this compound in your specific experimental medium.[2]

  • Use of Co-solvents or Solubilizing Agents:

    • For in vitro assays, consider the use of excipients like cyclodextrins which can improve the aqueous solubility of hydrophobic compounds.[3][4]

    • In some cases, a small percentage of a co-solvent like ethanol or PEG-300 may be compatible with the experimental system and can help maintain solubility.

Issue: Loss of this compound Activity Over Time in Aqueous Solution

Possible Causes:

  • Hydrolysis: As a 2-anilino nicotinic acid, this compound contains amide-like structures that could be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7]

  • Oxidation: The molecule may be susceptible to oxidation, which can be catalyzed by light, heat, or trace metals in the buffer.[7]

  • Adsorption to Surfaces: Hydrophobic compounds can adsorb to plasticware (e.g., pipette tips, microplates), reducing the effective concentration in solution.

Solutions:

  • pH Control:

    • Maintain the pH of your working solution within a stable and appropriate range, typically buffered to physiological pH (7.2-7.4).[6]

    • If you suspect pH-dependent degradation, perform a stability study across a range of pH values.

  • Minimize Exposure to Degrading Factors:

    • Light Protection: Prepare and store solutions in amber vials or protect them from light.[7]

    • Temperature Control: Keep working solutions on ice and prepare them fresh before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]

    • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be considered if it does not interfere with the assay.

  • Proper Handling and Storage:

    • Use low-adhesion plasticware for preparing and storing solutions of this compound.

    • Aliquot stock solutions to minimize the number of freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with some suppliers indicating solubility up to 100 mg/mL.[8]

Q2: What are the recommended storage conditions for this compound?

A2:

  • Powder: Store at -20°C for up to 2 years.

  • DMSO Stock Solution: For short-term storage, 2 weeks at 4°C is acceptable. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months.[8][9]

Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?

A3: To aid dissolution in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[8] Ensure the vial is tightly capped to prevent water absorption by the DMSO.

Q4: How can I check the stability of this compound in my experimental buffer?

A4: You can perform a simple stability study. Incubate this compound in your buffer under the experimental conditions (e.g., 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the remaining concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[9]

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A5: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell types, so it is best to run a vehicle control to assess the effect of DMSO on your specific cells.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months[8][9]

Table 2: Example of a Time-Course Stability Study of a Small Molecule Inhibitor in Aqueous Buffer at 37°C

Time (hours)Concentration (µM)Percent Remaining
010.0100%
29.898%
49.595%
88.989%
247.272%
Note: This is example data and does not represent actual stability data for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the vial of this compound powder (MW: 248.67 g/mol ) to equilibrate to room temperature before opening.

    • Aseptically add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • If necessary, gently warm to 37°C and sonicate to ensure complete dissolution.

    • Aliquot the stock solution into low-adhesion microcentrifuge tubes and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Pre-warm the cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to reach the final desired concentration. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of a 1 mM intermediate stock, which is in turn a 1:10 dilution of the 10 mM stock.

    • Use the working solution immediately.

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Divide the solution into several aliquots in separate vials.

  • Place the vials in an incubator set to your experimental temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately quench any further degradation by freezing it at -80°C or by adding an organic solvent like acetonitrile and freezing.

  • After collecting all time points, thaw the samples and analyze them by a validated reverse-phase HPLC method with UV detection at a wavelength where this compound has maximum absorbance.

  • Quantify the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_troubleshoot Troubleshooting start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Working Solution in Aqueous Buffer stock->working Dilute incubate Incubate at 37°C (Time points: 0, 2, 4, 8, 24h) working->incubate precipitate Precipitation? working->precipitate analyze HPLC Analysis incubate->analyze data Quantify Peak Area analyze->data degradation Degradation >10%? data->degradation precipitate->degradation No adjust_conc Adjust Concentration precipitate->adjust_conc Yes optimize_ph Optimize pH degradation->optimize_ph Yes add_antioxidant Add Antioxidant degradation->add_antioxidant adjust_conc->working change_solvent Modify Solvent System optimize_ph->working add_antioxidant->working

Caption: Workflow for preparing and assessing the stability of this compound solutions.

signaling_pathway DHODH_IN_17 This compound DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH_IN_17->DHODH Orotate Orotate DHODH->Orotate Product Proliferation Cell Proliferation (e.g., in AML) DHO Dihydroorotate DHO->DHODH Substrate Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine Pyrimidine->Proliferation

Caption: Mechanism of action of this compound.

References

potential off-target effects of DHODH-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DHODH-IN-17, a human dihydroorotate dehydrogenase (DHODH) inhibitor. While this compound is designed to be a specific inhibitor of DHODH, it is crucial to consider potential off-target effects that may influence experimental outcomes. This guide addresses common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a 2-anilino nicotinic acid derivative that acts as an inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of 0.40 μM. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby suppressing cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Q2: I am observing effects in my experiment that are not fully explained by DHODH inhibition. What are the potential off-target effects of DHODH inhibitors like this compound?

While specific off-target data for this compound is limited, studies on other DHODH inhibitors have revealed several potential off-target effects that researchers should be aware of. These include:

  • Alterations in cellular metabolism: Inhibition of DHODH can lead to a depletion of intracellular ATP.[1][2]

  • Induction of reactive oxygen species (ROS): Some DHODH inhibitors have been shown to affect the production of ROS.[1][2][3][4][5]

  • Activation of the p53 signaling pathway: DHODH inhibition can lead to the activation and increased synthesis of the tumor suppressor protein p53.[1][6][7]

  • Cell cycle arrest: Depletion of pyrimidines can cause cells to arrest in the S-phase of the cell cycle.[1][2]

It is important to note that these effects can be cell-type dependent.

Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?

To investigate potential off-target effects, consider the following experimental controls:

  • Uridine Rescue Experiment: Since the primary on-target effect of this compound is the depletion of pyrimidines, supplementing the cell culture medium with uridine should rescue the effects caused by DHODH inhibition. If an observed phenotype persists in the presence of excess uridine, it is likely due to an off-target effect.

  • Use of Structurally Unrelated DHODH Inhibitors: Employing other known DHODH inhibitors with different chemical scaffolds (e.g., Brequinar, Teriflunomide) can help to distinguish between on-target and off-target effects. If the same phenotype is observed with multiple DHODH inhibitors, it is more likely to be an on-target effect.

  • Direct Measurement of Off-Target Pathways: You can directly measure markers of the potential off-target pathways mentioned in Q2. For example, you can measure cellular ATP levels, ROS production, or the expression and phosphorylation status of p53 and its downstream targets.

Troubleshooting Guide

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cell Death or Reduced Proliferation Not Rescued by Uridine

If you observe cytotoxicity or a reduction in cell proliferation that cannot be reversed by the addition of uridine, it may indicate an off-target effect.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Induction of p53-mediated apoptosis - Western Blot Analysis: Check for increased levels of total and phosphorylated p53 (e.g., at Ser15) and its downstream targets like p21 and PUMA. - Cell Line Selection: Compare the effects in p53 wild-type versus p53-deficient cell lines. A p53-dependent off-target effect should be diminished in p53-null cells.
Excessive ROS Production - ROS Measurement: Use fluorescent probes like DCFDA or CellROX to quantify intracellular ROS levels. - Antioxidant Rescue: Treat cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the phenotype.
ATP Depletion - ATP Measurement: Use a commercial ATP luminescence-based assay to measure cellular ATP levels.
Issue 2: Altered Gene Expression or Signaling Pathways Unrelated to Pyrimidine Metabolism

You may observe changes in signaling pathways that are not directly linked to nucleotide synthesis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Kinase Off-Target Inhibition - Kinase Profiling: Although no specific kinase off-targets for this compound are publicly available, you can perform a kinase profiling assay to screen for potential interactions. This can be done through commercial services. - In Silico Analysis: Use computational tools to predict potential kinase targets based on the chemical structure of this compound.
Modulation of Transcription Factors - Reporter Assays: Use luciferase reporter assays for specific transcription factors (e.g., NF-κB, AP-1) to assess their activity. - Western Blot Analysis: Analyze the expression and phosphorylation status of key signaling proteins in the affected pathways.

Experimental Protocols

Uridine Rescue Assay

Objective: To determine if the observed phenotype is due to the on-target inhibition of DHODH.

Methodology:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate.

  • Treatment: Treat cells with a dose-response of this compound in the presence or absence of a final concentration of 100-200 µM uridine. Include a vehicle control (e.g., DMSO) with and without uridine.

  • Incubation: Incubate for the desired experimental duration (e.g., 24-72 hours).

  • Endpoint Measurement: Assess the phenotype of interest (e.g., cell viability using CellTiter-Glo®, proliferation by cell counting, or gene expression by qRT-PCR).

  • Analysis: Compare the effect of this compound in the presence and absence of uridine. A reversal of the phenotype in the presence of uridine indicates an on-target effect.

Intracellular ROS Measurement

Objective: To quantify changes in reactive oxygen species levels upon treatment with this compound.

Methodology:

  • Cell Seeding and Treatment: Plate cells and treat with this compound, a vehicle control, and a positive control (e.g., H₂O₂).

  • Staining: Towards the end of the treatment period, add a final concentration of 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to the culture medium and incubate for 30-60 minutes at 37°C.

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (Excitation/Emission: ~495/529 nm).

  • Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Signaling Pathways and Experimental Workflows

Potential Off-Target Signaling Pathways of DHODH Inhibitors

DHODH_Off_Target_Pathways cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects DHODH_IN_17 This compound DHODH DHODH DHODH_IN_17->DHODH Inhibits p53 p53 Activation DHODH_IN_17->p53 May Induce ROS ROS Production DHODH_IN_17->ROS May Alter ATP ATP Depletion DHODH_IN_17->ATP May Cause Kinase Unknown Kinases DHODH_IN_17->Kinase May Inhibit Pyrimidine_depletion Pyrimidine Depletion DHODH->Pyrimidine_depletion Catalyzes synthesis of Proliferation_inhibition Proliferation Inhibition Pyrimidine_depletion->Proliferation_inhibition Leads to

Caption: Potential on-target and off-target effects of this compound.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Uridine_Rescue Perform Uridine Rescue Experiment Start->Uridine_Rescue On_Target Phenotype is On-Target (Pyrimidine Depletion) Uridine_Rescue->On_Target Phenotype Rescued Off_Target Phenotype is Likely Off-Target Uridine_Rescue->Off_Target Phenotype Not Rescued Investigate_p53 Assess p53 Pathway Off_Target->Investigate_p53 Investigate_ROS Measure ROS Levels Off_Target->Investigate_ROS Investigate_ATP Measure ATP Levels Off_Target->Investigate_ATP Kinase_Profile Perform Kinase Profiling Off_Target->Kinase_Profile

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Overcoming DHODH Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Dihydroorotate Dehydrogenase (DHODH) inhibitor resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing resistance to a DHODH inhibitor. What are the common mechanisms of resistance?

A1: Resistance to DHODH inhibitors can arise through several mechanisms. One of the most common is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the block in de novo pyrimidine synthesis imposed by the inhibitor. Key enzymes in this pathway, such as uridine-cytidine kinase 2 (UCK2), can be upregulated, enabling cells to utilize extracellular uridine and cytidine.[1][2] Other mechanisms include mutations in the DHODH gene itself, which can alter the drug binding site, and amplification of the DHODH gene locus, leading to overexpression of the target protein.[3]

Q2: How can I determine if the pyrimidine salvage pathway is activated in my resistant cell line?

A2: To investigate the activation of the pyrimidine salvage pathway, you can perform several experiments. A key indicator is the reversal of the DHODH inhibitor's anti-proliferative effect by supplementing the cell culture medium with uridine.[4][5] Additionally, you can measure the expression levels of key salvage pathway enzymes, such as UCK2, using techniques like quantitative PCR (qPCR) or Western blotting.[1] Comparing the expression of these enzymes in your resistant cell line to the parental, sensitive cell line will provide direct evidence of upregulation.

Q3: What are some strategies to overcome DHODH inhibitor resistance?

A3: Several strategies are being explored to overcome resistance to DHODH inhibitors. These primarily involve combination therapies that target the resistance mechanism or other cellular vulnerabilities. Some promising approaches include:

  • Inhibition of the pyrimidine salvage pathway: Co-treatment with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole, can block the uptake of uridine and cytidine, thereby re-sensitizing resistant cells to DHODH inhibitors.[6][7]

  • Combination with other anti-cancer agents: Synergistic effects have been observed when DHODH inhibitors are combined with other drugs, such as PARP inhibitors in endometrial cancer, BCL-XL inhibitors in pancreatic cancer, and DNA-demethylating agents in myelodysplastic syndromes.[8][9][10]

  • Immunotherapy combinations: DHODH inhibition has been shown to increase the expression of genes involved in antigen presentation, suggesting a potential synergy with immune checkpoint inhibitors.[4][11][12]

  • Development of novel inhibitors: Researchers are designing new DHODH inhibitors that are effective against known resistance mutations.[3]

  • Prodrug strategies: A novel approach involves a prodrug that combines a DHODH inhibitor with a STING (stimulator of interferon genes) pathway agonist to overcome resistance in melanoma by linking metabolic inhibition with immune activation.[13]

Troubleshooting Guides

Issue 1: Decreased sensitivity to a DHODH inhibitor over time.
Possible Cause Troubleshooting Steps
Activation of the pyrimidine salvage pathway 1. Uridine Rescue Assay: Culture the resistant cells in the presence of the DHODH inhibitor with and without supplemental uridine. If the addition of uridine rescues cell viability, it suggests activation of the salvage pathway. 2. Gene/Protein Expression Analysis: Analyze the expression of UCK2 and ENT1/2 transporters via qPCR or Western blot in both sensitive and resistant cells. An increase in expression in resistant cells is indicative of salvage pathway activation.
Acquired mutations in the DHODH gene 1. Sanger Sequencing: Sequence the coding region of the DHODH gene in resistant clones to identify potential mutations in the drug-binding site.
Increased DHODH expression 1. Copy Number Variation (CNV) Analysis: Use techniques like digital PCR or next-generation sequencing to assess for amplification of the DHODH gene locus. 2. Protein Quantification: Perform a Western blot to compare DHODH protein levels between sensitive and resistant cells.
Issue 2: Lack of efficacy of a DHODH inhibitor in a specific cancer cell line.
Possible Cause Troubleshooting Steps
Intrinsic resistance due to high basal activity of the salvage pathway 1. Assess Baseline Salvage Pathway Activity: Measure the baseline expression of UCK2 and ENT1/2. High basal levels may indicate a pre-existing reliance on the salvage pathway. 2. Combination with ENT inhibitors: Test the DHODH inhibitor in combination with an ENT inhibitor like dipyridamole to see if sensitivity is enhanced.[6][7]
Low dependence on de novo pyrimidine synthesis 1. Metabolic Profiling: Analyze the metabolic phenotype of the cell line to understand its reliance on de novo versus salvage pathways for pyrimidine synthesis.
Low STING expression (in the context of certain immunometabolic strategies) For strategies involving STING agonists, assess the basal STING protein expression in the cell line. Low expression may contribute to resistance.[13]

Quantitative Data Summary

Table 1: Examples of Combination Therapies to Overcome DHODH Inhibitor Resistance

Cancer Type DHODH Inhibitor Combination Agent Observed Effect Reference
MelanomaEA6 (novel DHODH inhibitor)MSA-2 (STING agonist) in a prodrug format (H62)Synergistically induced mitochondrial dysfunction, pyroptosis, and activated STING/type I interferon responses, enhancing NK cell cytotoxicity and overcoming resistance.[13]
Pancreatic CancerBrequinarDT2216 (BCL-XL PROTAC degrader)Synergistically induced apoptosis in PDAC cell lines and patient-derived organoids.[9]
Endometrial CancerUnspecifiedOlaparib (PARP1 inhibitor)Combination showed enhanced cytotoxicity in high-grade endometrial tumors.[8]
Colon and Pancreatic CancerBrequinar, Leflunomide, TeriflunomideDipyridamole (ENT inhibitor)Synergistic inhibition of cancer cell proliferation.[6]
Myelodysplastic SyndromesPTC299DecitabineEnhanced cytotoxic effects of decitabine and prolonged survival in xenograft models.[10]
MelanomaBrequinarAnti-CTLA-4 and Anti-PD-1 antibodiesSignificantly prolonged mouse survival compared to either therapy alone.[11]

Key Experimental Protocols

Protocol 1: Uridine Rescue Assay

Objective: To determine if resistance to a DHODH inhibitor is mediated by the pyrimidine salvage pathway.

Methodology:

  • Seed the sensitive and resistant cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a dose range of the DHODH inhibitor.

  • For each inhibitor concentration, include a parallel set of wells supplemented with uridine (typically 50-100 µM).

  • Include vehicle control wells (DMSO) and uridine-only control wells.

  • Incubate the plates for 72 hours.

  • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Interpretation: If the addition of uridine significantly reverses the growth-inhibitory effect of the DHODH inhibitor in the resistant cells, it indicates a reliance on the pyrimidine salvage pathway.[4][5]

Protocol 2: Western Blot for DHODH and UCK2 Expression

Objective: To compare the protein expression levels of DHODH and UCK2 in sensitive versus resistant cell lines.

Methodology:

  • Grow sensitive and resistant cells to ~80% confluency.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against DHODH, UCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A higher band intensity for DHODH or UCK2 in the resistant cell line lysate compared to the sensitive cell line lysate suggests overexpression of these proteins.

Visualizations

DHODH_Inhibitor_Resistance cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway cluster_inhibitors Inhibitors cluster_resistance Resistance Mechanisms Precursors Glutamine, Aspartate CAD CAD Precursors->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines Proliferation Proliferation Pyrimidines->Proliferation Drives Ext_Uridine Extracellular Uridine/Cytidine ENT ENT1/2 Ext_Uridine->ENT Int_Uridine Intracellular Uridine/Cytidine ENT->Int_Uridine UCK2 UCK2 Int_Uridine->UCK2 UMP UMP/CMP UCK2->UMP UMP->Pyrimidines DHODHi DHODH inhibitor DHODHi->DHODH Inhibition ENTi ENT inhibitor ENTi->ENT Inhibition UCK2_up UCK2 Upregulation UCK2_up->UCK2 Enhances DHODH_mut DHODH Mutation/ Amplification DHODH_mut->DHODH Alters/Increases

Caption: Mechanisms of resistance to DHODH inhibitors and points of intervention.

Combination_Therapy_Logic cluster_strategies Combination Approaches DHODHi DHODH Inhibitor Resistance Resistance Development DHODHi->Resistance Outcome Overcome Resistance & Enhanced Efficacy DHODHi->Outcome Direct (Sensitive Cells) Combination Combination Strategy Resistance->Combination Requires Combination->Outcome ENTi ENT Inhibitor ENTi->Combination PARPi PARP Inhibitor PARPi->Combination BCLXLi BCL-XL Inhibitor BCLXLi->Combination ICB Immune Checkpoint Blockade ICB->Combination STINGa STING Agonist STINGa->Combination

Caption: Logic flow for employing combination strategies to overcome resistance.

References

Technical Support Center: DHODH Inhibitor - Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of the Dihydroorotate Dehydrogenase (DHODH) inhibitor, Brequinar, in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is Brequinar and what is its primary mechanism of action?

A1: Brequinar is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to a halt in cell proliferation.[1][2]

Q2: Does Brequinar exhibit selective cytotoxicity towards cancer cells over non-cancerous cells?

A2: Yes, research suggests that Brequinar and other DHODH inhibitors tend to be more cytotoxic to rapidly proliferating cells, such as cancer cells, which are heavily reliant on the de novo pyrimidine synthesis pathway. Normal, non-cancerous cells can often utilize the pyrimidine salvage pathway to maintain their nucleotide pools, making them less sensitive to DHODH inhibition.[3]

Q3: What is the typical cytotoxic effect of Brequinar on non-cancerous cells?

A3: Brequinar is generally considered to be cytostatic rather than cytotoxic to non-cancerous cells at concentrations that are effective against sensitive cancer cell lines.[3] This means it tends to inhibit their proliferation rather than directly causing cell death. However, at high concentrations, cytotoxic effects can be observed.

Q4: Can the cytotoxic effects of Brequinar be reversed?

A4: Yes, the anti-proliferative and cytotoxic effects of Brequinar can typically be reversed by supplementing the cell culture medium with exogenous uridine.[4] Uridine can be utilized by cells through the salvage pathway to produce the necessary pyrimidine nucleotides, thus bypassing the block in the de novo pathway caused by Brequinar.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and pipette accurately. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.

  • Possible Cause: Fluctuation in incubator conditions.

    • Solution: Ensure the incubator has stable temperature and CO2 levels. Avoid frequent opening of the incubator door.

Issue 2: No significant cytotoxicity observed in non-cancerous cells.

  • Possible Cause: The concentration of Brequinar is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the appropriate IC50 or CC50 for your specific non-cancerous cell line.

  • Possible Cause: The incubation time is too short.

    • Solution: The cytostatic effects of Brequinar may take time to manifest as cytotoxicity. Extend the incubation period (e.g., 48, 72, or 96 hours) and perform time-course experiments.

  • Possible Cause: High activity of the pyrimidine salvage pathway in the cell line.

    • Solution: Confirm that the cell culture medium is free of pyrimidine precursors that could interfere with the assay. Consider using dialyzed fetal bovine serum (FBS).

Issue 3: Unexpectedly high cytotoxicity in non-cancerous cells.

  • Possible Cause: Off-target effects of Brequinar at high concentrations.

    • Solution: Lower the concentration range in your experiments to a more pharmacologically relevant level. Confirm the identity and purity of your Brequinar stock.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and sensitivity to drugs.

Quantitative Data Summary

Table 1: Cytotoxicity of Brequinar in Non-Cancerous Cells

Cell LineCell TypeAssayEndpointValueReference
Porcine Alveolar Macrophages (PAMs)Primary MacrophagesCCK-8CC50451.8 µM[5]
HEK-293T-hACE2Human Embryonic KidneyCellTiter-GloCC50>25 µM[6]
A549/ACE2Human Lung Carcinoma (often used as a non-cancer model in viral studies)CellTiter-GloCC50>25 µM[6]
p14 ARF-/- human astrocytesHuman AstrocytesProliferation Assay-Less sensitive than glioblastoma cells[7]
RPMI-1788Human B-lymphoblastoid cell line (non-cancerous)XTT Assay-Showed sensitivity to DHODH inhibitors[8]

Note: The cytotoxicity of Brequinar can vary significantly depending on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Brequinar stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Brequinar in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Brequinar. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Brequinar stock solution (in DMSO)

  • Opaque-walled 96-well cell culture plates

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.

  • Compound Treatment: Treat cells with serial dilutions of Brequinar as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired duration.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified DHODH Inhibition Pathway

DHODH_Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Nucleotides->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Brequinar Brequinar Brequinar->DHODH DHODH->Orotate Oxidation

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture Culture Non-Cancerous Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Brequinar Add Brequinar to Cells Cell_Seeding->Add_Brequinar Brequinar_Prep Prepare Brequinar Serial Dilutions Brequinar_Prep->Add_Brequinar Incubate Incubate for 24/48/72 hours Add_Brequinar->Incubate Assay_Reagent Add MTT or CellTiter-Glo Reagent Incubate->Assay_Reagent Incubate_Assay Incubate for Signal Development Assay_Reagent->Incubate_Assay Read_Plate Read Absorbance or Luminescence Incubate_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50/CC50 Plot_Curve->Determine_IC50

Caption: Workflow for assessing Brequinar's cytotoxicity in non-cancerous cells.

References

Technical Support Center: Optimizing DHODH-IN-17 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DHODH-IN-17 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn inhibits cell proliferation and can induce cell cycle arrest or apoptosis, particularly in rapidly dividing cells like cancer cells.[2]

Q2: What is the recommended starting concentration for this compound in cell culture?

A good starting point for determining the optimal concentration of this compound is to test a range of concentrations around its known half-maximal inhibitory concentration (IC50) and effective concentration (EC) values. The reported IC50 for this compound is 0.40 µM.[1] An effective concentration of 3 µM has been noted in bone marrow cells.[1]

We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 3 µM, 5 µM, 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For use in cell culture, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is the most effective method. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring a relevant biological endpoint, such as cell viability, proliferation, or a specific marker of interest.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for determining the dose-response curve of a cell line to this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates (for MTT) or opaque white plates (for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and the assay duration. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of each this compound concentration in complete culture medium. For example, if your final desired concentrations are 0.1, 0.5, 1, 5, and 10 µM, prepare 0.2, 1, 2, 10, and 20 µM solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the 2X compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Cell Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.

      • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cancer Cell Line (72-hour treatment)

This compound Conc. (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
0.575.16.1
1.052.45.5
3.025.84.2
5.010.23.1
10.05.12.5

Troubleshooting Guide

Q5: I am observing significant cell death even at low concentrations of this compound. What could be the reason?

  • High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to the inhibition of the de novo pyrimidine synthesis pathway. This is particularly true for rapidly proliferating cells. Consider using a lower concentration range in your dose-response experiment.

  • Incorrect Concentration Calculation: Double-check your stock solution concentration and all subsequent dilution calculations.

  • DMSO Cytotoxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1-0.5%. Run a vehicle control with the same DMSO concentration to assess its effect.

Q6: My results are not reproducible. What are the common causes of variability?

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension and are seeding a consistent number of cells in each well.

  • Variable Incubation Times: Adhere to a strict incubation schedule for both cell growth and compound treatment.

  • Edge Effects in 96-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can fill the outer wells with sterile PBS or medium without cells.

  • Compound Stability: Ensure your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.

Q7: I am not observing any effect of this compound on my cells. What should I do?

  • Cell Line Resistance: Some cell lines may have a more active pyrimidine salvage pathway, making them less dependent on de novo synthesis and thus less sensitive to DHODH inhibitors.

  • Insufficient Concentration: You may need to test a higher concentration range.

  • Inactive Compound: Verify the quality and activity of your this compound compound.

  • Uridine in Serum: Fetal bovine serum (FBS) contains low levels of uridine, which can be utilized by the salvage pathway and potentially counteract the effect of DHODH inhibition. If you suspect this is an issue, you may consider using dialyzed FBS.

Q8: Can I rescue the effects of this compound?

Yes, the cytotoxic effects of this compound can typically be rescued by supplementing the cell culture medium with uridine. Uridine can be taken up by the cells and utilized by the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway. This can be a useful control experiment to confirm that the observed effects are indeed due to the inhibition of DHODH.

Visualizations

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate_cyto Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cyto CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate DHODH UMP UMP Orotate->UMP UMPS DHODH DHODH DHODH_IN_17 This compound DHODH_IN_17->DHODH UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation UTP_CTP->Cell_Proliferation Required for DNA_RNA_Synthesis->Cell_Proliferation Leads to

Caption: this compound inhibits the de novo pyrimidine synthesis pathway.

experimental_workflow start Start: Seed Cells in 96-well Plate prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug treat_cells Treat Cells with this compound (include vehicle control) prepare_drug->treat_cells incubate Incubate for Desired Duration (e.g., 48-72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data: Normalize to control, plot dose-response curve viability_assay->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Workflow for determining the optimal this compound concentration.

References

Technical Support Center: DHODH-IN-17 Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DHODH-IN-17 in enzymatic assays. The information is tailored to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound?

This compound is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH)[1]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate[2][3]. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation[2]. This makes it a target of interest for diseases characterized by rapid cell growth, such as acute myeloid leukemia (AML) and other cancers[1][2][4].

Q2: My DHODH enzyme activity is lower than expected, or I am seeing no activity at all. What are the possible causes?

Low or no enzyme activity can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Improper Reagent Handling Ensure all assay components, especially the enzyme and substrates, have been stored at the correct temperatures and have not undergone multiple freeze-thaw cycles[5]. Thaw all reagents completely and mix gently before use[6].
Incorrect Assay Buffer Conditions The assay buffer should be at room temperature for optimal enzyme activity[6]. Verify that the pH of the buffer is optimal for the DHODH enzyme, typically around pH 8.0[7][8].
Enzyme Degradation Use a fresh aliquot of the DHODH enzyme. If possible, test the activity of the enzyme with a known positive control inhibitor, such as Brequinar, to confirm its viability[9].
Substrate or Cofactor Issues Confirm the correct concentrations of dihydroorotate (DHO) and the electron acceptor (e.g., Coenzyme Q10, DCIP) are being used[7][8]. Prepare fresh substrate and cofactor solutions if degradation is suspected.
Omission of a Protocol Step Carefully review the experimental protocol to ensure no steps were missed, such as a pre-incubation step of the enzyme with the inhibitor[6][7].

Q3: I am observing a high background signal in my no-enzyme control wells. How can I reduce it?

A high background signal can interfere with the accurate measurement of enzyme activity.

Potential CauseRecommended Solution
Assay Component Interference Certain compounds can interfere with colorimetric or fluorometric readings. For instance, some substances in the sample preparation, like high concentrations of detergents (e.g., Triton X-100), might contribute to the background[6][8]. Test the background signal of each individual reagent.
Spontaneous Substrate Reduction In colorimetric assays using DCIP, the substrate might be slowly reducing the dye without enzymatic activity. Measure the background rate of substrate-only and DCIP-only wells.
Contaminated Reagents Prepare fresh buffers and reagent solutions to rule out contamination.
Incorrect Plate Type For fluorescence assays, use black opaque plates to minimize background fluorescence and light scattering. For colorimetric assays, clear plates are suitable[6].

Q4: The IC50 value I calculated for this compound is significantly different from the reported value of 0.40 µM. What could be the reason?

Discrepancies in IC50 values can arise from variations in experimental conditions.

Potential CauseRecommended Solution
Different Assay Conditions The IC50 value is highly dependent on the concentrations of substrate and cofactors used in the assay. Ensure your assay conditions, particularly the substrate concentration relative to its Km, are appropriate for determining inhibitor potency[10].
Incorrect Inhibitor Concentration Verify the dilution series of this compound. Perform a new serial dilution from a fresh stock solution. This compound is typically dissolved in DMSO[1]. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
Data Analysis Errors Double-check the calculations used to determine the IC50 value. Use appropriate curve-fitting software and ensure the data points provide a good fit for the dose-response curve.
Enzyme Concentration The amount of enzyme used in the assay can influence the apparent IC50. Use a consistent and appropriate enzyme concentration in all experiments.

Experimental Protocols

Standard DHODH Colorimetric Enzymatic Assay

This protocol is a generalized procedure based on common methodologies for measuring DHODH activity using the electron acceptor 2,6-dichlorophenolindophenol (DCIP)[7][8].

Materials:

  • Recombinant human DHODH enzyme

  • This compound

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (or another suitable electron acceptor)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[7][8]

  • DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm[7]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare stock solutions of DHO, Coenzyme Q10, and DCIP in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the components in the following order:

      • Assay Buffer

      • This compound solution or DMSO (for control wells)

      • Recombinant DHODH enzyme

    • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme[7].

    • To initiate the reaction, add a mixture of DHO and DCIP (and Coenzyme Q10 if used) to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 600-650 nm in a kinetic mode, taking readings every minute for 10-15 minutes[7]. The rate of decrease in absorbance corresponds to the rate of DCIP reduction and thus DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Typical Reagent Concentrations:

ReagentTypical Final ConcentrationReference
Recombinant human DHODH6 nM[8]
Dihydroorotate (DHO)500 µM[7]
Coenzyme Q10100 µM[7]
DCIP100-200 µM[7][8]
This compoundVaries (for IC50 determination)

Visual Guides

DHODH Signaling Pathway and Inhibition

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Orotate Orotate Pyrimidines Pyrimidines (UMP) Orotate->Pyrimidines ... DHODH->Orotate DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA DHODH_IN_17 This compound DHODH_IN_17->DHODH

Caption: Inhibition of the DHODH enzyme by this compound blocks pyrimidine synthesis.

Experimental Workflow for DHODH Enzymatic Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, DHO, DCIP, Inhibitor) Serial_Dilution Create Inhibitor Serial Dilution Reagent_Prep->Serial_Dilution Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at 25°C for 30 min Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with DHO and DCIP Pre_incubation->Reaction_Start Kinetic_Read Kinetic Absorbance Reading (~600 nm) Reaction_Start->Kinetic_Read Calc_V0 Calculate Initial Velocity (V₀) Kinetic_Read->Calc_V0 IC50_Calc Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Calc_V0->IC50_Calc

Caption: Step-by-step workflow for a typical DHODH colorimetric assay.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Logic action_node action_node Start Low/No Enzyme Activity Detected Check_Reagents Reagents Handled Correctly? Start->Check_Reagents Check_Buffer Buffer pH and Temp Correct? Check_Reagents->Check_Buffer Yes Action_Reagents Use Fresh Aliquots, Thaw Properly Check_Reagents->Action_Reagents No Check_Enzyme Enzyme Viable? Check_Buffer->Check_Enzyme Yes Action_Buffer Adjust pH, Warm Buffer to RT Check_Buffer->Action_Buffer No Check_Protocol Protocol Followed Exactly? Check_Enzyme->Check_Protocol Yes Action_Enzyme Test with Positive Control, Use New Enzyme Stock Check_Enzyme->Action_Enzyme No Check_Protocol->Start No, Re-run Action_Protocol Review and Repeat Protocol Steps Carefully

Caption: Decision tree for troubleshooting low DHODH enzyme activity.

References

minimizing precipitation of DHODH-IN-17 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing precipitation of DHODH-IN-17 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[1][3]

Q2: What are the primary solvents for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For challenging dissolutions, warming the solution and using an ultrasonic bath can aid in solubilization.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

To avoid solvent-induced toxicity and compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Troubleshooting Guides

Issue: Precipitation observed when diluting DMSO stock solution into aqueous cell culture medium.

Possible Causes and Solutions:

  • Rapid Change in Solvent Polarity: The abrupt shift from a highly organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.[7]

    • Solution: Add the this compound DMSO stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium. This gradual introduction can help maintain solubility.

  • High Final Concentration of Compound: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.

    • Solution: Determine the kinetic solubility of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and observing the concentration at which precipitation occurs. A detailed protocol for determining kinetic solubility is provided below.

  • Low Temperature of Medium: Adding a cold stock solution to a warmer medium or vice versa can induce precipitation.

    • Solution: Ensure both the this compound stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.

  • Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with this compound and reduce its solubility.[7]

    • Solution: Test the solubility of this compound in a simpler buffer, such as phosphate-buffered saline (PBS), to determine if specific media components are contributing to precipitation.

Issue: Precipitation observed in in vivo formulations.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has low aqueous solubility, making it challenging to formulate for in vivo studies.

    • Solution: A common strategy for poorly soluble compounds is to use a co-solvent system or a lipid-based formulation. A sample formulation protocol is provided below. It is essential to perform a small-scale pilot formulation to check for precipitation before preparing a large batch.

  • pH of the Formulation: The pH of the vehicle can significantly impact the solubility of the compound.

    • Solution: Experiment with adjusting the pH of the formulation vehicle to see if it improves the solubility of this compound. However, be mindful of the physiological tolerance of the chosen pH for the intended route of administration.

  • Use of Excipients: Certain excipients can enhance the solubility and stability of poorly soluble drugs.

    • Solution: Consider the use of solubilizing agents such as surfactants (e.g., Tween 80, Polysorbate 80), cyclodextrins, or polymers (e.g., PEG 400).[8][9][10][11][12]

Data Presentation

Table 1: General Guidelines for DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
≤ 0.1%Well-tolerated by most cell lines. Minimal effects on cell behavior.[6]Recommended for most experiments.
0.1% - 0.5%Generally tolerated by many robust cell lines.[5]Acceptable, but a vehicle control is critical.
> 0.5%May cause cytotoxicity and affect experimental results.[5][6]Not recommended unless absolutely necessary and validated for the specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Methodology:

  • Determine the desired stock concentration. A common stock concentration is 10 mM.

  • Calculate the required mass of this compound and volume of DMSO.

  • Weigh the this compound powder and transfer it to the sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution until the compound is completely dissolved.

  • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again. An ultrasonic bath can also be used for short intervals.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that can be dissolved in cell culture medium without immediate precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Vortex mixer

  • Spectrophotometer or plate reader (optional)

Methodology:

  • Prepare a series of dilutions of the this compound DMSO stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM.

  • Add the DMSO stock solution to the medium dropwise while gently vortexing. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.1%).

  • Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 1-2 hours).

  • Visually inspect for precipitation. Look for any cloudiness, turbidity, or visible particles in the solutions.

  • (Optional) Quantify precipitation. Use a spectrophotometer to measure the absorbance or a nephelometer to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering indicates precipitation.[13]

  • Determine the kinetic solubility. The highest concentration of this compound that remains clear is considered the kinetic solubility under these conditions.

Protocol 3: Example In Vivo Formulation for a Poorly Soluble DHODH Inhibitor

Objective: To prepare a formulation of a poorly soluble DHODH inhibitor for intraperitoneal (IP) injection in mice. This is a general protocol that may need to be optimized for this compound.

Materials:

  • This compound

  • DMSO

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Methodology (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):

  • Calculate the required concentration of the final formulation.

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Total drug per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

    • Injection volume = 100 µL = 0.1 mL

    • Final concentration = 0.2 mg / 0.1 mL = 2 mg/mL

  • Prepare the formulation vehicle. A common vehicle for poorly soluble compounds is a co-solvent system. For example, a vehicle consisting of 10% DMSO, 40% PEG400, and 50% saline with a small amount of surfactant.

  • Dissolve this compound in DMSO. First, dissolve the required amount of this compound in the appropriate volume of DMSO.

  • Add PEG400. Slowly add the PEG400 to the DMSO solution while vortexing.

  • Add Tween 80. Add a small amount of Tween 80 (e.g., 1-2% of the total volume) to aid in solubilization and stability.

  • Add saline. Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. If precipitation occurs, the formulation will need to be optimized (e.g., by adjusting the ratios of the co-solvents).

Mandatory Visualizations

DHODH_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine CAD CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, Dihydroorotase) Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 UMPS UMPS (UMP Synthase) Orotate->UMPS CoQ Coenzyme Q CoQ->DHODH ETC Electron Transport Chain (Complex III) CoQH2->ETC UMP UMP UMPS->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH_IN_17 This compound DHODH_IN_17->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation of This compound Observed Check_DMSO_Conc Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO_Conc Check_DMSO_Conc->Start No (Reduce DMSO) Check_Dilution_Method Was the stock added dropwise to pre-warmed (37°C) medium with mixing? Check_DMSO_Conc->Check_Dilution_Method Yes Check_Dilution_Method->Start No (Correct Method) Determine_Solubility Determine kinetic solubility in your specific medium. (See Protocol 2) Check_Dilution_Method->Determine_Solubility Yes Lower_Final_Conc Lower the final concentration of This compound. Determine_Solubility->Lower_Final_Conc Optimize_Formulation For in vivo: Optimize formulation using co-solvents (e.g., PEG400) and/or surfactants (e.g., Tween 80). (See Protocol 3) Determine_Solubility->Optimize_Formulation Solution_Found Precipitation Minimized Lower_Final_Conc->Solution_Found Optimize_Formulation->Solution_Found

References

interpreting unexpected results with DHODH-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DHODH-IN-17. The information is designed to help interpret unexpected results and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] This leads to the suppression of cell proliferation, particularly in rapidly dividing cells such as cancer cells that are highly dependent on this pathway.[3]

Q2: What is the IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) of this compound against human DHODH is 0.40 μM.[1]

Q3: In which research areas is this compound typically used?

This compound is primarily investigated for its potential therapeutic effects in acute myeloid leukemia (AML).[1] More broadly, DHODH inhibitors are being explored in the context of various cancers, autoimmune diseases, and viral infections due to their ability to halt the proliferation of rapidly dividing cells.[2][3]

Q4: What are the expected cellular effects of this compound treatment?

Treatment of sensitive cells with this compound is expected to result in:

  • Inhibition of cell proliferation: Due to the depletion of pyrimidines necessary for DNA and RNA synthesis.[2]

  • Cell cycle arrest: Often observed at the S-phase, where DNA replication occurs.

  • Induction of apoptosis: Programmed cell death can be triggered as a consequence of cellular stress from nucleotide deprivation.

  • Changes in gene expression: Notably, a decrease in the expression of proliferation-associated proteins like c-Myc and an increase in cell cycle inhibitors like p21.

Troubleshooting Guide for Unexpected Results

This guide addresses potential unexpected outcomes during experiments with this compound.

Q1: I am not observing the expected level of cytotoxicity or inhibition of proliferation with this compound. What could be the reason?

Several factors could contribute to lower-than-expected efficacy:

  • Cell Line Dependence: The sensitivity to DHODH inhibitors can vary significantly between cell lines. Some cell lines may rely more on the pyrimidine salvage pathway, making them less susceptible to inhibitors of the de novo synthesis pathway.

  • Uridine in Culture Medium: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by providing an alternative source for pyrimidine synthesis. Ensure you are using a uridine-free medium for your experiments.

  • Compound Stability: Ensure that this compound has been stored correctly and that the working solution is freshly prepared.

Troubleshooting Steps:

  • Confirm Cell Line Sensitivity: If possible, test this compound on a panel of cell lines, including a known sensitive line as a positive control.

  • Use Uridine-Free Medium: Switch to a culture medium that does not contain uridine to ensure that the cells are reliant on the de novo pyrimidine synthesis pathway.

  • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the optimal working concentration for your specific cell line.

Q2: I am observing unexpected changes in inflammatory signaling pathways, such as the activation of the STING pathway. Is this a known effect?

Yes, this is a documented "off-target" or, more accurately, an indirect effect of DHODH inhibition.

  • Mitochondrial Stress and mtDNA Release: DHODH is a mitochondrial enzyme linked to the electron transport chain. Its inhibition can lead to mitochondrial stress and the release of mitochondrial DNA (mtDNA) into the cytoplasm.

  • cGAS-STING Activation: Cytosolic mtDNA is recognized by the sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5][6]

Experimental Validation:

  • Western Blot: Probe for the phosphorylation of STING and IRF3, key activation markers of the pathway.

  • ELISA: Measure the secretion of type I interferons (e.g., IFN-β) in the culture supernatant.

  • qPCR: Analyze the expression of interferon-stimulated genes (ISGs).

Q3: My cells are undergoing a form of cell death that doesn't appear to be classical apoptosis. What other cell death mechanisms might be involved?

DHODH inhibition has been linked to other forms of programmed cell death:

  • Ferroptosis: This is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. DHODH inhibition can impact mitochondrial redox homeostasis, potentially sensitizing cells to ferroptosis.[7][8][9]

  • Pyroptosis: This is a highly inflammatory form of programmed cell death. The activation of the STING pathway by DHODH inhibition can, in some contexts, lead to pyroptosis.[10]

Investigative Steps:

  • Ferroptosis: Measure lipid peroxidation using reagents like C11-BODIPY. Test the effect of ferroptosis inhibitors (e.g., ferrostatin-1) on cell viability in the presence of this compound.

  • Pyroptosis: Look for the cleavage of gasdermin D (GSDMD) by western blot and measure the release of LDH into the supernatant as an indicator of membrane rupture.

Q4: I am observing alterations in mitochondrial function. Is this expected?

Yes, given that DHODH is located in the inner mitochondrial membrane and is functionally linked to the electron transport chain, effects on mitochondrial function are anticipated.

  • Mitochondrial Respiration: Inhibition of DHODH can affect the mitochondrial respiratory chain.[11]

  • Reactive Oxygen Species (ROS) Production: Alterations in the electron transport chain can lead to an increase in the production of mitochondrial ROS.[7]

Experimental Assessment:

  • Seahorse Assay: Directly measure the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • ROS Detection: Use fluorescent probes like MitoSOX Red to specifically measure mitochondrial superoxide levels.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target Dihydroorotate Dehydrogenase (DHODH)[1]
IC50 0.40 µM[1]
Primary Research Area Acute Myeloid Leukemia (AML)[1]

Experimental Protocols

1. Cell Viability Assay (MTS-based)

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete culture medium (uridine-free)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete uridine-free medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete uridine-free medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

2. Western Blot for c-Myc and p21

This protocol outlines the detection of changes in c-Myc and p21 protein expression following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium (uridine-free)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL reagent and visualize the protein bands using an imaging system.

3. STING Pathway Activation Assay (by Western Blot)

This protocol is for detecting the phosphorylation of STING as a marker of its activation.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium (uridine-free)

  • Primary antibodies (anti-phospho-STING, anti-STING)

  • Other materials as listed in the general Western Blot protocol.

Procedure:

  • Follow the general Western Blot protocol for cell treatment, lysis, and protein quantification.

  • During the primary antibody incubation step, use an antibody specific for the phosphorylated form of STING (at Ser366 for human STING).

  • It is recommended to run a parallel blot or strip and re-probe the same membrane with an antibody against total STING to confirm that the changes are in the phosphorylation status and not the total protein level.

Mandatory Visualizations

DHODH_Signaling_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis cluster_inhibition cluster_downstream_effects Downstream Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Depletion Pyrimidine Depletion Orotate->Pyrimidine Depletion UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis DHODH_IN_17 DHODH_IN_17 DHODH_IN_17->Orotate Inhibits S-phase Arrest S-phase Arrest Pyrimidine Depletion->S-phase Arrest Apoptosis Apoptosis Pyrimidine Depletion->Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation S-phase Arrest->Decreased Cell Proliferation Cell Death Cell Death Apoptosis->Cell Death

Caption: Canonical Signaling Pathway of DHODH Inhibition.

Unexpected_Results_Workflow cluster_mitochondria Mitochondrial Effects cluster_sting STING Pathway Activation cluster_cell_death Alternative Cell Death DHODH_IN_17_Treatment DHODH_IN_17_Treatment Mitochondrial Stress Mitochondrial Stress DHODH_IN_17_Treatment->Mitochondrial Stress mtDNA Release mtDNA Release Mitochondrial Stress->mtDNA Release ROS Production ROS Production Mitochondrial Stress->ROS Production Altered Respiration Altered Respiration Mitochondrial Stress->Altered Respiration cGAS Activation cGAS Activation mtDNA Release->cGAS Activation Ferroptosis Ferroptosis ROS Production->Ferroptosis STING Activation STING Activation cGAS Activation->STING Activation Type I IFN Production Type I IFN Production STING Activation->Type I IFN Production Pyroptosis Pyroptosis STING Activation->Pyroptosis Troubleshooting_Logic action action Start Start Reduced_Efficacy Reduced Efficacy? Start->Reduced_Efficacy Check_Uridine Uridine in Medium? Reduced_Efficacy->Check_Uridine Yes Unexpected_Signaling Unexpected Signaling? Reduced_Efficacy->Unexpected_Signaling No Use_Uridine_Free Use Uridine-Free Medium Check_Uridine->Use_Uridine_Free Yes Check_Cell_Line Cell Line Dependent? Check_Uridine->Check_Cell_Line No Investigate_STING Investigate STING Pathway Unexpected_Signaling->Investigate_STING Yes Alternative_Death Atypical Cell Death? Unexpected_Signaling->Alternative_Death No Confirm_Sensitivity Confirm with Sensitive Line Check_Cell_Line->Confirm_Sensitivity Yes Investigate_Ferroptosis_Pyroptosis Assess Ferroptosis/Pyroptosis Alternative_Death->Investigate_Ferroptosis_Pyroptosis Yes

References

Validation & Comparative

A Head-to-Head Comparison of DHODH Inhibitors in Acute Myeloid Leukemia (AML) Models: DHODH-IN-17 versus Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors in the context of Acute Myeloid Leukemia (AML).

The landscape of Acute Myeloid Leukemia (AML) treatment is evolving, with a growing focus on targeted therapies that exploit the metabolic vulnerabilities of cancer cells. One such promising target is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to pyrimidine starvation, which has been shown to induce differentiation and apoptosis in AML cells, offering a novel therapeutic strategy. This guide provides a comprehensive comparison of two key DHODH inhibitors, DHODH-IN-17 (also known as ML390) and Brequinar, based on available preclinical data.

Performance and Efficacy: A Quantitative Comparison

Both this compound and Brequinar have demonstrated potent anti-leukemic activity in various AML models. The following tables summarize the key quantitative data available for each compound.

Inhibitor Target In Vitro Potency (IC50) Cellular Differentiation (EC50) Reference AML Cell Lines
This compound (ML390) Human DHODH0.40 µM[1]Not explicitly reportedHoxA9-overexpressing murine myeloid progenitors
Brequinar Human DHODH~20 nM[2], 1.8 nM~1 µM (in various AML cell lines)[2]THP-1, U937, HL60, MOLM13, OCI/AML3

Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used, making direct comparisons between different studies challenging. The provided values should be considered as indicative of the compounds' potency.

Mechanism of Action: Targeting Pyrimidine Synthesis

Both this compound and Brequinar share a common mechanism of action by inhibiting the DHODH enzyme. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[2][3] By blocking this essential pathway, these inhibitors deplete the intracellular pool of pyrimidines, which are vital building blocks for DNA and RNA synthesis.[2] This pyrimidine starvation triggers a cascade of events in AML cells, leading to cell cycle arrest, induction of differentiation into mature myeloid cells, and ultimately, apoptosis.[4][5] The effects of both inhibitors can be rescued by the addition of exogenous uridine, confirming their on-target activity within the pyrimidine biosynthesis pathway.[2]

Signaling Pathway of DHODH Inhibition in AML

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis AML_Proliferation AML Cell Proliferation Pyrimidine_Pool->AML_Proliferation Depletion leads to inhibition Differentiation Myeloid Differentiation Pyrimidine_Pool->Differentiation Depletion induces Apoptosis Apoptosis Pyrimidine_Pool->Apoptosis Depletion induces DNA_RNA_Synthesis->AML_Proliferation Inhibitor This compound / Brequinar Inhibitor->DHODH Inhibition

Caption: DHODH inhibition pathway in AML.

In Vivo Efficacy in AML Models

Brequinar has been more extensively studied in in vivo AML models, demonstrating significant anti-leukemic activity.

Inhibitor Animal Model AML Model Dosing Regimen Key Findings
Brequinar NOD.SCID miceTHP-1 xenograft15 mg/kg every 3 days or 5 mg/kg dailySlowed tumor growth and induced differentiation (increased CD11b expression).[2]
Brequinar Syngeneic miceHoxA9 and Meis1-driven AML25 mg/kg on days 1 and 4 of a 7-day scheduleDecreased leukemia burden and increased differentiation markers (CD11b and Gr-1).[2]
Brequinar Syngeneic miceMLL/AF9 AMLNot specifiedDecreased leukemia burden, increased differentiation markers (MAC1, Gr-1), and decreased leukemic stem cells.[2]
Brequinar NSG miceFLT3-ITD Patient-Derived Xenotransplant (PDX)Not specifiedGrowth inhibition and induction of differentiation in 3 out of 4 PDX models tested ex vivo.[2]

Detailed in vivo efficacy data for this compound in AML models is not as readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these DHODH inhibitors.

Cell Viability and Differentiation Assays

A common method to assess the effect of DHODH inhibitors on AML cells involves treating various AML cell lines (e.g., THP-1, U937, HL-60) with a range of compound concentrations.

  • Cell Viability: Assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.

  • Differentiation: Myeloid differentiation is typically quantified by flow cytometry, measuring the expression of cell surface markers such as CD11b, CD14, and MAC1. An increase in the expression of these markers indicates maturation of the leukemic blasts.

  • Uridine Rescue: To confirm that the observed effects are due to DHODH inhibition, a rescue experiment is performed by co-incubating the cells with the inhibitor and exogenous uridine. The abrogation of the anti-leukemic effects by uridine confirms the on-target mechanism.

In Vivo Xenograft Studies

These studies are critical for evaluating the therapeutic potential of the inhibitors in a living organism.

  • Cell Implantation: Human AML cells (e.g., THP-1) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD.SCID or NSG).

  • Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor (e.g., Brequinar) or a vehicle control via oral gavage or intraperitoneal injection according to a specified dosing schedule.

  • Efficacy Assessment: Tumor volume is measured regularly in subcutaneous models. For systemic models, leukemia burden is assessed by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen using flow cytometry.

  • Pharmacodynamic Analysis: To confirm target engagement in vivo, the levels of the DHODH substrate, dihydroorotate (DHO), can be measured in plasma or tumor tissue. An increase in DHO levels indicates successful inhibition of the enzyme.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implantation Implant AML cells into immunodeficient mice start->implantation engraftment Allow for tumor engraftment implantation->engraftment randomization Randomize mice into treatment groups engraftment->randomization treatment Administer DHODH inhibitor or vehicle control randomization->treatment monitoring Monitor tumor growth and animal health treatment->monitoring monitoring->treatment Repeated dosing endpoint Endpoint analysis: - Tumor volume - Leukemia burden - Differentiation markers monitoring->endpoint end End endpoint->end

References

A Head-to-Head Comparison of DHODH Inhibitors: DHODH-IN-17 vs. ML390 in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of oncology, particularly Acute Myeloid Leukemia (AML), the selection of potent and specific inhibitors is paramount. This guide provides a comparative analysis of two notable inhibitors of human dihydroorotate dehydrogenase (DHODH), DHODH-IN-17 and ML390, focusing on their efficacy and the experimental data supporting their activity.

Both this compound and ML390 target DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive therapeutic target in AML. Inhibition of this enzyme leads to the depletion of pyrimidines, which are necessary for DNA and RNA synthesis, thereby inducing cell cycle arrest and differentiation of leukemic blasts.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and ML390. It is important to note that a direct, head-to-head comparative study of these two specific inhibitors under identical experimental conditions has not been identified in the reviewed literature. The data presented here is compiled from individual studies and vendor datasheets.

Parameter This compound ML390 Reference
Target Human Dihydroorotate Dehydrogenase (DHODH)Human Dihydroorotate Dehydrogenase (DHODH)
IC50 (hDHODH) 0.40 µM0.56 µM
EC50 (ER-HOX-GFP AML cells) Not Available1.8 µM
EC50 (U937 AML cells) Not Available8.8 µM
EC50 (THP-1 AML cells) Not Available6.5 µM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Based on the available enzymatic inhibition data, this compound (IC50 = 0.40 µM) appears to be slightly more potent in inhibiting the human DHODH enzyme in vitro compared to ML390 (IC50 = 0.56 µM). However, ML390 has been characterized more extensively in cell-based assays, demonstrating efficacy in inducing differentiation in various AML cell line models.

Signaling Pathway and Experimental Workflow

The inhibition of DHODH by compounds like this compound and ML390 directly impacts the de novo pyrimidine biosynthesis pathway, which is crucial for nucleotide production.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Differentiation AML Cell Differentiation Dihydroorotate->Differentiation Proliferation_Arrest Proliferation Arrest Dihydroorotate->Proliferation_Arrest UMP UMP Orotate->UMP Nucleotides Pyrimidines (d)NTPs UMP->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA DHODH_IN_17 This compound DHODH_IN_17->Dihydroorotate:e ML390 ML390 ML390->Dihydroorotate:e

Caption: Inhibition of DHODH by this compound and ML390 blocks pyrimidine synthesis, leading to AML cell differentiation.

The general workflow for evaluating the efficacy of these inhibitors involves both enzymatic and cell-based assays.

Experimental_Workflow start Start enzymatic_assay DHODH Enzymatic Inhibition Assay start->enzymatic_assay cell_based_assay AML Cell-Based Assays start->cell_based_assay ic50 Determine IC50 enzymatic_assay->ic50 ec50 Determine EC50 (Differentiation) cell_based_assay->ec50 cytotoxicity Assess Cytotoxicity cell_based_assay->cytotoxicity end Efficacy Profile ic50->end ec50->end cytotoxicity->end

Caption: Workflow for assessing DHODH inhibitor efficacy from enzyme to cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize DHODH inhibitors.

DHODH Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) - substrate

    • Decylubiquinone (CoQd) - electron acceptor

    • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

    • Test compounds (this compound, ML390) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Prepare a substrate mixture containing DHO, CoQd, and DCIP in the assay buffer.

    • Initiate the reaction by adding the substrate mixture to all wells.

    • Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

AML Cell Differentiation Assay (Flow Cytometry)

This assay quantifies the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers.

  • Reagents and Materials:

    • AML cell lines (e.g., U937, THP-1, or ER-HOX-GFP engineered cells)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound, ML390) dissolved in DMSO

    • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

    • Flow cytometer

    • 96-well cell culture plates

  • Procedure:

    • Seed the AML cells in 96-well plates at a predetermined density.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Treat the cells with the compound dilutions. Include a DMSO-only control (vehicle).

    • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, harvest the cells and wash them with PBS.

    • Stain the cells with the fluorochrome-conjugated antibodies against the differentiation markers according to the manufacturer's instructions.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

    • Plot the percentage of differentiated cells against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. For ER-HOX-GFP cells, differentiation can be monitored by the increase in GFP expression.

Conclusion

Both this compound and ML390 are valuable research tools for investigating the role of DHODH in AML and for the development of novel differentiation therapies. While this compound shows slightly higher potency in enzymatic assays, ML390 has demonstrated clear efficacy in inducing differentiation in multiple AML cell lines. The choice between these two inhibitors may depend on the specific research question and experimental system. For studies focused on direct enzyme inhibition, this compound might be preferred, whereas for cell-based studies of AML differentiation, the more extensively characterized ML390 could be a more suitable choice. Further head-to-head comparative studies are warranted to definitively establish the superior compound for preclinical development.

Navigating the Selectivity of DHODH-IN-17: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – In the landscape of targeted cancer therapy, the specificity of a drug candidate is paramount. DHODH-IN-17, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), has emerged as a promising agent in acute myeloid leukemia (AML) research. This guide provides a comprehensive comparison of this compound's cross-reactivity with other enzymes, offering researchers, scientists, and drug development professionals a critical resource for evaluating its selectivity profile.

This compound, also known as ML390, is a 2-anilino nicotinic acid derivative that inhibits human DHODH with a half-maximal inhibitory concentration (IC50) of 0.40 μM.[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. By inhibiting DHODH, this compound effectively disrupts the production of pyrimidines, leading to cell cycle arrest and differentiation in AML models.[2][3]

Understanding the DHODH Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which is necessary for DNA and RNA synthesis.

DHODH signaling pathway and the inhibitory action of this compound.

Comparative Analysis of Off-Target Activity

A critical aspect of any targeted inhibitor is its selectivity. Off-target effects can lead to unforeseen toxicities and a convoluted mechanism of action. While specific, comprehensive kinase screening data for this compound (ML390) is not publicly available, the selectivity of DHODH inhibitors can be inferred from studies on analogous compounds and established inhibitors like Brequinar and Teriflunomide.

The on-target activity of DHODH inhibitors is often confirmed through "rescue" experiments. The cytotoxic or differentiating effects of these inhibitors can be reversed by supplementing the cell culture medium with uridine, which replenishes the pyrimidine pool downstream of DHODH.[2] This demonstrates that the observed phenotype is a direct consequence of DHODH inhibition.

It is important to note that many small molecule inhibitors can exhibit polypharmacology, hitting multiple targets. For instance, some compounds initially identified as FTO inhibitors were later found to primarily exert their anti-leukemic effects through off-target inhibition of DHODH.[4][5] This highlights the importance of rigorous selectivity profiling.

Table 1: Comparison of DHODH Inhibitor Selectivity

InhibitorPrimary TargetIC50 (DHODH)Known Off-TargetsSelectivity Confirmation
This compound (ML390) DHODH0.40 µM[1]Data not publicly availableUridine rescue abrogates differentiation effects[2]
Brequinar DHODH~20 nM[6]Can inhibit tyrosine phosphorylation at high concentrations[6]Uridine rescue reverses inhibition of cell proliferation[6]
Teriflunomide DHODHApproved for multiple sclerosisData not publicly availableApproved immunomodulator with a defined clinical safety profile

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of an inhibitor like this compound, several key experiments are employed.

Kinase Selectivity Profiling

This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of kinases.

Experimental Workflow:

Kinase_Screening_Workflow Compound This compound Assay_Plate 384-well plate Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis

Workflow for kinase selectivity profiling.

Protocol:

  • A panel of recombinant human kinases is assembled.

  • The inhibitor (e.g., this compound) is serially diluted and added to the wells of a microtiter plate.

  • Each kinase, its specific substrate, and ATP are added to the wells.

  • The reaction is incubated at room temperature to allow for phosphorylation.

  • A detection reagent is added to measure the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.

  • The percentage of inhibition for each kinase at a given inhibitor concentration is calculated.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Workflow:

CETSA_Workflow Cells Intact Cells Treatment Treat with This compound Cells->Treatment Heating Heat Shock Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Analysis Analysis of Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Intact cells are treated with the inhibitor or a vehicle control.

  • The treated cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of the target protein (DHODH) remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.

  • An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

Conclusion

This compound (ML390) is a potent and promising inhibitor of DHODH for AML research. While its on-target activity is well-supported by uridine rescue experiments, a comprehensive public profile of its cross-reactivity with other enzymes, particularly kinases, is not yet available. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the selectivity of this compound and other novel inhibitors. A thorough understanding of a compound's selectivity is crucial for the development of safe and effective targeted therapies. Further investigation into the off-target profile of this compound will be instrumental in its journey from a promising research tool to a potential therapeutic agent.

References

DHODH-IN-17 in Neuroblastoma: A Comparative Analysis with Other DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a significant therapeutic target in neuroblastoma, a common and often aggressive childhood cancer.[1][2] Its inhibition disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for the rapid proliferation of cancer cells.[1][3] This guide provides a comparative overview of DHODH-IN-17 against other notable DHODH inhibitors, with a focus on their potential application in neuroblastoma treatment.

Executive Summary

While this compound is a known inhibitor of human DHODH, there is currently no publicly available experimental data evaluating its efficacy specifically in neuroblastoma cell lines or preclinical models. This guide, therefore, presents a comparison based on its known biochemical potency and the available data for other well-characterized DHODH inhibitors, namely Brequinar and Leflunomide, in the context of neuroblastoma. Brequinar has demonstrated significant anti-tumor activity in neuroblastoma preclinical models, with IC50 values in the low nanomolar range.[3] Leflunomide has also shown promise in reducing neuroblastoma cell proliferation. Direct comparative studies of this compound against these inhibitors in neuroblastoma are warranted to determine its relative potential.

Inhibitor Performance Comparison

The following tables summarize the available quantitative data for this compound and other DHODH inhibitors.

Table 1: Biochemical and Cellular Potency of DHODH Inhibitors

InhibitorTargetEnzymatic IC50Cellular IC50 in Neuroblastoma Cell LinesReference
This compound Human DHODH0.40 µMNot Available[4][5][6]
Brequinar Human DHODH5.2 nMLow nanomolar range (e.g., SK-N-BE(2)C, Kelly)[3][7]
A77 1726 (active metabolite of Leflunomide) Human DHODH411 nMNot directly reported, but inhibits proliferation[8]
Regorafenib Potential DHODH inhibitorNot AvailableSignificantly inhibits growth[9]

Note: The IC50 value for this compound is for the purified human DHODH enzyme and not in a cellular context. The cellular IC50 values for Brequinar are from studies on various neuroblastoma cell lines.

Mechanism of Action and Signaling Pathway

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[10] Inhibition of DHODH leads to depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing cell death in rapidly dividing cancer cells.[10] In neuroblastoma, high DHODH expression is correlated with aggressive disease and poor prognosis.[1][2][11] The MYCN oncogene, a key driver in a subset of high-risk neuroblastomas, is known to create a metabolic dependency on pathways like de novo pyrimidine synthesis, making DHODH an attractive therapeutic target in MYCN-amplified tumors.[1][3] DHODH inhibition has also been shown to induce ferroptosis, a form of iron-dependent cell death, in neuroblastoma cells by modulating the mevalonate pathway.[9]

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus cluster_Inhibitors DHODH Inhibitors DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis DNA & RNA Synthesis DNA_RNA_Synthesis->Cell_Proliferation Leads to Carbamoyl_Phosphate Carbamoyl_Phosphate N-Carbamoylaspartate N-Carbamoylaspartate Carbamoyl_Phosphate->N-Carbamoylaspartate de novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate N-Carbamoylaspartate->Dihydroorotate de novo Pyrimidine Synthesis Dihydroorotate->DHODH UMP UMP Orotate->UMP Further Synthesis Pyrimidine_Pool Pyrimidine_Pool UMP->Pyrimidine_Pool Further Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Neuroblastoma_Growth Neuroblastoma_Growth Cell_Proliferation->Neuroblastoma_Growth Drives DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibits Brequinar Brequinar Brequinar->DHODH Inhibits Leflunomide Leflunomide Leflunomide->DHODH Inhibits

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHODH inhibitor efficacy. Below are representative protocols for key experiments.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DHODH inhibitors on neuroblastoma cell lines.

Protocol:

  • Cell Culture: Neuroblastoma cell lines (e.g., SK-N-BE(2)C, Kelly, SH-SY5Y) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a serial dilution of the DHODH inhibitor (e.g., this compound, Brequinar) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of DHODH inhibitors in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma or nude mice) are used. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: 1-5 million neuroblastoma cells (e.g., SK-N-BE(2)C) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The DHODH inhibitor is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Neuroblastoma Cell Culture Drug_Treatment_Vitro Treat with DHODH Inhibitors Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment_Vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model IC50_Determination->Xenograft_Model Inform In Vivo Dosing Drug_Treatment_Vivo Administer DHODH Inhibitors Xenograft_Model->Drug_Treatment_Vivo Tumor_Monitoring Monitor Tumor Growth Drug_Treatment_Vivo->Tumor_Monitoring Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Tumor_Monitoring->Efficacy_Evaluation

Caption: A generalized workflow for preclinical evaluation of DHODH inhibitors in neuroblastoma.

Conclusion and Future Directions

The inhibition of DHODH represents a promising therapeutic strategy for neuroblastoma. While Brequinar has shown significant preclinical efficacy, the potential of other inhibitors like this compound in this specific cancer remains to be elucidated. Based on its biochemical potency, this compound is a weaker inhibitor of the DHODH enzyme compared to Brequinar. However, enzymatic inhibition does not always directly correlate with cellular efficacy, which is influenced by factors such as cell permeability and off-target effects.

Future research should focus on head-to-head in vitro and in vivo studies comparing this compound with Brequinar and other potent DHODH inhibitors in a panel of neuroblastoma cell lines, including those with different genetic backgrounds (e.g., MYCN-amplified vs. non-amplified). Such studies will be critical in determining the most promising DHODH inhibitor to advance into clinical trials for neuroblastoma patients.

References

Unlocking Cellular Differentiation: A Comparative Analysis of DHODH-IN-17's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of DHODH-IN-17's performance in inducing cellular differentiation markers against other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. The information herein is supported by experimental data to empower informed decisions in research and therapeutic development.

The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy, particularly in oncology. By impeding the synthesis of pyrimidines, DHODH inhibitors can arrest the proliferation of rapidly dividing cancer cells and, notably, induce them to differentiate into mature, non-proliferating cell types. This guide focuses on validating the differentiation markers induced by this compound and comparing its efficacy with other well-characterized DHODH inhibitors.

Comparative Efficacy of DHODH Inhibitors in Inducing Differentiation Markers

The primary mechanism by which DHODH inhibitors induce differentiation is through the depletion of the intracellular pyrimidine pool, which leads to a reduction in DNA and RNA synthesis.[1][2] This metabolic stress can trigger a cascade of events culminating in cell cycle arrest and the upregulation of differentiation markers. In the context of Acute Myeloid Leukemia (AML), a hallmark of the disease is a blockade in the differentiation of myeloid progenitor cells.[1] DHODH inhibitors have been shown to overcome this blockade, promoting the maturation of leukemic blasts into more mature myeloid cells like monocytes and granulocytes.[1][2]

A key transcription factor implicated in this process is MYC, which is often overexpressed in AML and plays a role in maintaining the undifferentiated state. Inhibition of DHODH has been shown to lead to the downregulation of MYC, thereby facilitating differentiation.[3][4][5]

The following table summarizes the reported efficacy of various DHODH inhibitors, including compounds structurally related or with a similar mechanism of action to this compound, in upregulating key myeloid differentiation markers.

DHODH InhibitorCell Line(s)Upregulated Differentiation MarkersKey Findings & Citations
General DHODH Inhibition Murine and Human AML modelsMyeloid differentiation markersInhibition of DHODH enables myeloid differentiation in various AML models, highlighting a link between uridine biosynthesis and cell fate.[1]
Brequinar (BRQ)THP-1CD11bTreatment with Brequinar in a xenograft model resulted in marked differentiation of THP-1 cells, as evidenced by increased CD11b expression.[1]
ML390Lys-GFP-ER-HoxA9 cellsGene expression consistent with myeloid differentiationGene expression changes following ML390 treatment resembled primary neutrophil differentiation.[1]
ASLAN003AML cellsGenes associated with normal myeloid differentiationTreatment up- and down-regulated genes consistent with normal differentiation into granulocytes or monocytes.[2]
FF1215T / FF14984THL-60, THP-1, primary patient-derived AML cellsCD11b, CD86These inhibitors induced upregulation of monocyte and macrophage differentiation markers, morphological changes, and phagocytic activities.[6]
IsobavachalconeHL-60, THP-1CD14, CD11bThis natural product inhibitor of DHODH was shown to trigger differentiation of AML cells.[3][4]
Indoluidin DHL-60Myeloid differentiation markersThis compound was identified through phenotypic screening as a promoter of myeloid differentiation.[5]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

DHODH_Inhibition_Pathway cluster_cell Cancer Cell DHODH_IN_17 This compound (or other DHODH inhibitors) DHODH DHODH DHODH_IN_17->DHODH Inhibits De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH->De_novo_Pyrimidine_Synthesis Catalyzes MYC MYC Oncogene DHODH->MYC Inhibition leads to downregulation Differentiation_Block Differentiation Blockade Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) De_novo_Pyrimidine_Synthesis->Pyrimidine_Pool DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Proliferation Cell Proliferation DNA_RNA_Synthesis->Proliferation MYC->Differentiation_Block Maintains Differentiation Cellular Differentiation (Upregulation of CD11b, CD14, etc.) Differentiation_Block->Differentiation Overcomes

DHODH Inhibition Pathway for Differentiation

Experimental_Workflow cluster_workflow Experimental Workflow for Validating Differentiation Markers cluster_analysis Analytical Methods Cell_Culture 1. Cell Culture (e.g., HL-60, THP-1) Treatment 2. Treatment with This compound / Other Inhibitors Cell_Culture->Treatment Incubation 3. Incubation (Time course: e.g., 24, 48, 72h) Treatment->Incubation Harvest 4. Cell Harvesting Incubation->Harvest Analysis 5. Analysis Harvest->Analysis Flow_Cytometry Flow Cytometry (CD11b, CD14, CD86 expression) Western_Blot Western Blot (MYC, p21 expression) Morphology Microscopy (Morphological Changes)

Workflow for Differentiation Marker Analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of differentiation markers.

Flow Cytometry for Cell Surface Marker Analysis

Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) on the surface of AML cells following treatment with DHODH inhibitors.

Materials:

  • AML cell lines (e.g., HL-60, THP-1)

  • This compound and other DHODH inhibitors

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against human CD11b, CD14, CD86, and corresponding isotype controls

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate. Allow cells to adhere or stabilize for 24 hours. Treat the cells with varying concentrations of this compound or other inhibitors. Include a vehicle-treated control.

  • Incubation: Incubate the cells for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Western Blot for Protein Expression Analysis

Objective: To assess the expression levels of key proteins involved in the differentiation pathway, such as MYC and p21, following DHODH inhibition.

Materials:

  • Treated and untreated AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MYC, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

DHODH Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound and other compounds on the DHODH enzyme.

Materials:

  • Recombinant human DHODH protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • This compound and other test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding DHO and the electron acceptor (CoQ10 or DCIP).

  • Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The available evidence strongly supports the role of DHODH inhibition as a viable strategy for inducing differentiation in cancer cells, particularly in AML. While specific data for "this compound" requires further direct investigation and publication, the consistent upregulation of myeloid differentiation markers such as CD11b, CD14, and CD86 by a range of DHODH inhibitors provides a strong rationale for its potential efficacy. The provided experimental protocols offer a robust framework for researchers to independently validate the effects of this compound and compare its performance against other inhibitors in this class. The continued exploration of DHODH inhibitors holds significant promise for the development of novel differentiation-based therapies.

References

Assessing the Therapeutic Window of DHODH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a compelling target in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[3] This guide provides a comparative assessment of the therapeutic window of the investigational DHODH inhibitor, DHODH-IN-17 (also known as ML390), alongside other well-characterized DHODH inhibitors: brequinar, leflunomide, and teriflunomide. The therapeutic window, a critical measure of a drug's safety and efficacy, is evaluated by comparing the doses required for anti-tumor activity with those that cause unacceptable toxicity.

Executive Summary

This comparative analysis reveals that while this compound (ML390) demonstrates potent in vitro activity against AML cell lines, its progression to in vivo studies has been hampered by poor pharmacokinetic properties, including low solubility and bioavailability.[2] In contrast, brequinar has shown promising in vivo efficacy in preclinical AML models, with a defined, albeit narrow, therapeutic window. Leflunomide and teriflunomide, while established in the treatment of autoimmune diseases, have also been investigated for their anticancer properties, though comprehensive preclinical data for a direct comparison of their therapeutic windows in oncology are less robust.

Comparative Analysis of DHODH Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of DHODH Inhibitors

CompoundTargetIC50 (Enzymatic Assay)Cell-Based Efficacy (EC50 in AML cells)Reference
This compound (ML390) Human DHODH0.40 µM~2 µM (murine and human AML cell lines)[4][5][6]
BrequinarHuman DHODH~20 nM~1 µM (ER-HoxA9, U937, THP1 cells)[2]
LeflunomideHuman DHODH-Varies by cell line (e.g., ~50-100 µM in some cancer cells)[7]
Teriflunomide (A77 1726)Human DHODH~1.2 µMVaries by cell line

Table 2: Preclinical In Vivo Efficacy of DHODH Inhibitors in AML Models

CompoundAnimal ModelDosing RegimenEfficacy OutcomeReference
This compound (ML390) Not availableLimited in vivo studies due to poor PK properties.Not available[2]
BrequinarTHP1 AML Xenograft (SCID mice)15 mg/kg every 3 days or 5 mg/kg dailySlowed tumor growth[2][8]
BrequinarMLL/AF9 Syngeneic AML Model25 mg/kg on days 1 & 4 of a 7-day cycleDecreased leukemia burden, increased differentiation[2]
LeflunomideNeuroblastoma Xenograft (SCID mice)Not specifiedInhibited tumor growth[9]
TeriflunomideNot availableLimited data in preclinical cancer models.Not available

Table 3: Preclinical Toxicity of DHODH Inhibitors

CompoundAnimal ModelMaximum Tolerated Dose (MTD)Observed Toxicities at Higher DosesReference
This compound (ML390) Not availableNot determinedNot available
BrequinarC57Bl/6 mice5 mg/kg dailyWeight loss, anemia, thrombocytopenia[2]
LeflunomideMice30-35 mg/kg/day (model dependent)Strain-specific toxicity (e.g., blindness in KL-GEMM)[10]
TeriflunomideC57BL/6 mice20 mg/kg/day (in a non-cancer model)Not specified in the context of cancer models[11]

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

DHODH inhibitors exert their anti-proliferative effects by blocking a key step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to a depletion of the pyrimidine pool, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on this pathway.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH_Inhibitors DHODH Inhibitors (this compound, Brequinar, Leflunomide, Teriflunomide) DHODH_Inhibitors->Orotate Inhibition

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.

Experimental Workflow for In Vivo Efficacy and Toxicity Assessment

A typical preclinical workflow to assess the therapeutic window of a DHODH inhibitor in an AML xenograft model is outlined below.

experimental_workflow In Vivo Assessment Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture AML Cell Culture (e.g., THP1, MOLM-13) Animal_Implantation Implantation into Immunodeficient Mice Cell_Culture->Animal_Implantation Tumor_Establishment Tumor Establishment (e.g., 100-200 mm³) Animal_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Drug_Administration DHODH Inhibitor Administration (e.g., i.p., oral) Randomization->Drug_Administration Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Drug_Administration->Monitoring Efficacy_Assessment Efficacy: - Tumor Growth Inhibition - Survival Analysis Monitoring->Efficacy_Assessment Toxicity_Assessment Toxicity: - Body Weight Loss - Hematological Analysis - Histopathology Monitoring->Toxicity_Assessment

Caption: Workflow for assessing in vivo efficacy and toxicity of DHODH inhibitors.

Experimental Protocols

1. In Vitro DHODH Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from standard methods to determine the IC50 value of a test compound against recombinant human DHODH.

  • Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is monitored spectrophotometrically.

  • Materials:

    • Recombinant human DHODH enzyme

    • L-Dihydroorotic acid (DHO)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q10 (CoQ10)

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • Test compound (this compound or comparator) dissolved in DMSO

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control) to each well.

    • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in the 200 µL final reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol measures the viability of AML cells in response to treatment with DHODH inhibitors.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • AML cell line (e.g., U937, THP1, MOLM-13)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (this compound or comparator)

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed AML cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

3. In Vivo AML Xenograft Model

This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy and toxicity of DHODH inhibitors.[12][13][14][15]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Line: Human AML cell line (e.g., THP1, MOLM-13) expressing a luciferase reporter for bioluminescence imaging.

  • Procedure:

    • Cell Preparation: Culture AML cells to a sufficient number. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2) and/or bioluminescence imaging (BLI).[8][16][17] For BLI, inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg) and image using an in vivo imaging system.[18]

    • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the DHODH inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Efficacy and Toxicity Monitoring:

      • Measure tumor volume and body weight 2-3 times per week.

      • Monitor for any clinical signs of toxicity.

      • Perform BLI weekly to assess tumor burden.

    • Endpoint: Euthanize mice when tumors reach a maximum size according to institutional guidelines, or at the end of the study. Collect tumors and organs for further analysis (e.g., histology, western blot).

  • Data Analysis:

    • Efficacy: Compare tumor growth rates and survival curves between treatment and control groups.

    • Toxicity: Analyze changes in body weight and any observed adverse effects. At the endpoint, perform complete blood counts and histopathological analysis of major organs. The therapeutic window is assessed by comparing the efficacious dose with the dose that causes significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters).

Conclusion

The assessment of a therapeutic window is a multifaceted process that requires a careful balance of efficacy and toxicity data. For this compound (ML390), while its in vitro profile is promising, its utility as a therapeutic agent is currently limited by its challenging physicochemical properties, which hinder robust in vivo evaluation. Brequinar, on the other hand, has demonstrated a potential therapeutic window in preclinical cancer models, providing a benchmark for the development of novel DHODH inhibitors. Further studies with improved formulations of this compound or next-generation compounds are necessary to fully evaluate its therapeutic potential. For leflunomide and teriflunomide, their established clinical use in autoimmune diseases provides a wealth of safety data, but more targeted preclinical studies in oncology are needed to define their therapeutic window in this context. This guide provides a framework for the continued evaluation of DHODH inhibitors as a promising class of anticancer agents.

References

DHODH Inhibitors vs. Current AML Therapies: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A new class of investigational drugs, DHODH inhibitors, is emerging as a promising therapeutic strategy for Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of these novel agents, with a focus on compounds like BAY 2402234, ASLAN003, and PTC299, against the current standard-of-care therapies for AML. We will delve into their mechanisms of action, preclinical efficacy, clinical trial data, and the experimental methodologies used to evaluate these treatments.

Introduction to DHODH Inhibition in AML

Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. For decades, the standard treatment has been intensive chemotherapy, which is often associated with significant toxicity, especially in older patients. The advent of targeted therapies has begun to shift the treatment landscape for AML.

One of the novel targets in AML is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of DNA and RNA, which are required for cell proliferation.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[3] DHODH inhibitors work by blocking this enzyme, thereby depleting the building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis (cell death) in cancer cells.[4][5] Notably, in AML, DHODH inhibition has also been shown to induce differentiation, a process where leukemia cells mature into normal blood cells.[2][6]

Current Standard-of-Care Therapies for AML

The current treatment for AML is multifaceted and depends on the patient's age, fitness, and the genetic subtype of their leukemia.

  • Intensive Chemotherapy (7+3 Regimen): For younger, fit patients, the standard induction therapy has traditionally been a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen.[7][8] While effective in inducing remission, it is associated with significant side effects.

  • Hypomethylating Agents and Venetoclax: For older or unfit patients, a combination of a hypomethylating agent (like azacitidine) and the BCL-2 inhibitor venetoclax has become a standard of care.[1][9] This combination has shown significant improvements in survival rates compared to hypomethylating agents alone.[1][9]

  • Targeted Therapies: The understanding of the molecular landscape of AML has led to the development of targeted inhibitors for specific genetic mutations, including:

    • FLT3 Inhibitors (e.g., midostaurin, gilteritinib, quizartinib): For patients with FLT3 mutations.[10]

    • IDH1/2 Inhibitors (e.g., ivosidenib, enasidenib): For patients with IDH1 or IDH2 mutations.[11][12]

Preclinical and Clinical Data: A Head-to-Head Comparison

Here, we compare the available data for DHODH inhibitors against standard AML therapies. Due to the early stage of development for many DHODH inhibitors, much of the data is preclinical, with some emerging clinical trial results.

Table 1: In Vitro Efficacy of DHODH Inhibitors and Standard AML Drugs in AML Cell Lines
Compound/Drug AML Cell Line IC50 / EC50 Reference
DHODH Inhibitors
BAY 2402234MOLM-13Proliferation Inhibition: Sub-nanomolar to low-nanomolar range[13]
ASLAN003THP-1IC50: 152 nM (48h)[14]
MOLM-14IC50: 582 nM (48h)[14]
KG-1IC50: 382 nM (48h)[14]
PTC299Patient-derived AML cellsIC50: 2 nM to 60 nM[15]
Standard AML Drugs
Cytarabine + Daunorubicin (7+3)VariesVaries depending on cell line and specific drug ratio
VenetoclaxMOLM-13IC50: ~8 nM
Gilteritinib (FLT3 inhibitor)MOLM-14 (FLT3-ITD)IC50: <1 nM
Ivosidenib (IDH1 inhibitor)U937 (IDH1-R132C)EC50 for 2-HG reduction: ~5 nM
Table 2: Clinical Trial Outcomes for DHODH Inhibitors and Standard AML Therapies
Therapy Patient Population Overall Response Rate (ORR) Complete Remission (CR) Median Overall Survival (OS) Reference
DHODH Inhibitors
ASLAN003 (Phase 2a)R/R AML, unfit for standard treatment4 of 8 evaluable patients showed clinical signs of efficacy (differentiation or stable disease)--[16]
Standard AML Therapies
7+3 Regimen (SWOG S1203)Newly diagnosed AML (fit)-75%-[8]
Azacitidine + Venetoclax (VIALE-A)Newly diagnosed AML (unfit)66.4% (CR + CRi)36.7%14.7 months[1][9]
Ivosidenib (IDH1 inhibitor)R/R IDH1-mutated AML39.1%21.8%9.3 months[11]
Newly diagnosed IDH1-mutated AML (unfit)63-87%47-68%-[11]
Enasidenib (IDH2 inhibitor)R/R IDH2-mutated AML39.6%18.9%8.8 months[11]
Newly diagnosed IDH2-mutated AML (unfit)74-89%54-55%Not significantly different from azacitidine alone[11]
Midostaurin + 7+3 (RATIFY)Newly diagnosed FLT3-mutated AML--74.7 months[17]
GilteritinibR/R FLT3-mutated AML--Improved survival vs. salvage chemotherapy[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of AML therapies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.[18]

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., DHODH inhibitor) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 96 hours.[18][19]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Live cells with active mitochondria will convert MTT into formazan crystals.[19]

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[19][20]

  • Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).[19]

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 (the concentration that inhibits cell growth by 50%) is determined.[18]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Cell Treatment: AML cells are treated with the test compound for a defined period (e.g., 24-48 hours).[18]

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[18]

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[18][21]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[18]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[21]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Differentiation Assay (Flow Cytometry)
  • Cell Treatment: AML cells are treated with the DHODH inhibitor or control.

  • Cell Harvesting and Staining: Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.

  • Flow Cytometry Analysis: The percentage of cells expressing these markers is quantified by flow cytometry to assess the degree of myeloid differentiation.

AML Xenograft Mouse Model
  • Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously or subcutaneously injected with human AML cell lines or patient-derived AML cells (PDX models).[22][23][24]

  • Tumor Growth/Engraftment: Tumor growth (for subcutaneous models) or engraftment of leukemia cells in the bone marrow and peripheral blood is monitored.[22]

  • Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the experimental drug (e.g., oral gavage of a DHODH inhibitor) or a vehicle control.[25]

  • Monitoring: Tumor size, body weight, and signs of toxicity are monitored throughout the study. Leukemia burden in the peripheral blood, bone marrow, and spleen can be assessed by flow cytometry for human CD45+ cells.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis, such as immunohistochemistry or flow cytometry, to assess treatment efficacy. Overall survival is also a key endpoint.[25]

Signaling Pathways and Mechanisms of Action

DHODH Inhibition and its Downstream Effects

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the conversion of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. This has several downstream consequences for cancer cells:

  • Cell Cycle Arrest: Without sufficient nucleotides, cells cannot replicate their DNA and are arrested in the S-phase of the cell cycle.[4]

  • Apoptosis: Prolonged nucleotide starvation triggers programmed cell death.[4]

  • Induction of Differentiation: In AML, DHODH inhibition has been shown to promote the differentiation of leukemic blasts into mature myeloid cells.[2][6] The exact mechanism is still under investigation but may involve the regulation of key transcription factors involved in myeloid development.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus cluster_Cellular_Effects Cellular Effects in AML Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Depletion Pyrimidine Depletion UMP UMP Orotate->UMP ... DHODH_IN_17 DHODH Inhibitor DHODH_IN_17->DHODH UTP_CTP UTP, CTP UMP->UTP_CTP UDP -> UTP -> CTP RNA_Synthesis RNA_Synthesis UTP_CTP->RNA_Synthesis dUTP_dCTP dUTP, dCTP UTP_CTP->dUTP_dCTP Ribonucleotide Reductase Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Synthesis DNA_Synthesis dUTP_dCTP->DNA_Synthesis Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Differentiation Differentiation Pyrimidine_Depletion->Differentiation

Caption: Mechanism of action of DHODH inhibitors in AML.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel anti-AML agent like a DHODH inhibitor typically follows a standardized workflow to assess its efficacy and mechanism of action.

Preclinical_Workflow Start Start: Novel Compound In_Vitro_Screening In Vitro Screening (AML Cell Lines) Start->In_Vitro_Screening Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Screening->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro_Screening->Apoptosis_Assay Differentiation_Assay Differentiation Assay (CD11b/CD14) In_Vitro_Screening->Differentiation_Assay In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Viability->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Differentiation_Assay->In_Vivo_Studies Efficacy_Study Efficacy Study (Tumor Growth/Survival) In_Vivo_Studies->Efficacy_Study PD_Biomarkers Pharmacodynamic Biomarkers In_Vivo_Studies->PD_Biomarkers Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Clinical_Trials Clinical Trials Efficacy_Study->Clinical_Trials PD_Biomarkers->Clinical_Trials Toxicology->Clinical_Trials

Caption: Preclinical evaluation workflow for novel AML therapies.

Conclusion

DHODH inhibitors represent a promising new class of targeted therapies for AML with a novel mechanism of action that includes not only the induction of apoptosis but also cellular differentiation. Preclinical data for compounds like BAY 2402234, ASLAN003, and PTC299 are encouraging, demonstrating potent anti-leukemic activity in vitro and in vivo. Early clinical data for ASLAN003 suggests that DHODH inhibition is clinically active and generally well-tolerated.

Compared to current AML therapies, DHODH inhibitors offer the potential for a new therapeutic avenue, particularly for patients who are not candidates for intensive chemotherapy or who have relapsed or refractory disease. The differentiation-inducing effect is a particularly attractive feature that distinguishes them from many cytotoxic agents. However, further clinical investigation is needed to fully understand their efficacy and safety profile and to determine their optimal place in the AML treatment landscape, both as monotherapy and in combination with existing agents. The ongoing and upcoming clinical trials of DHODH inhibitors will be crucial in defining their role in the future of AML therapy.

References

Safety Operating Guide

Proper Disposal of DHODH-IN-17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling DHODH-IN-17 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.

When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

Quantitative Hazard Information

For quick reference, the key hazard classifications for this compound are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program[2][3]. Never dispose of this compound down the drain or in the regular trash[2][3].

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams[4][5]. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate[4].

  • Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be considered chemically contaminated waste. These should be collected in a designated, sealed container or bag[4].

2. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label, often a specific tag provided by your institution's EHS department, should include the following information[2]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of waste generation

  • The name of the principal investigator and the laboratory location

  • Appropriate hazard pictograms (e.g., harmful, environmental hazard)

3. Storage of Hazardous Waste: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory[5]. This area should be secure and away from general laboratory traffic. Ensure secondary containment is used to prevent spills[3].

4. Arranging for Disposal: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste. Follow their specific procedures for requesting a collection[2][3].

Accidental Release Measures

In the event of a spill, take the following steps[1]:

  • Evacuate the immediate area if necessary and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.

  • For liquid spills, absorb the material with a non-combustible, absorbent material such as vermiculite, sand, or earth.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DHODH_IN_17_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid this compound (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Labware collect_solid Collect in a Sealed, Compatible Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in a Designated Sealed Bag/Container contaminated_materials->collect_contaminated label_waste Label with 'Hazardous Waste', Contents, Date, and PI Info collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DHODH-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds. This guide provides essential safety and logistical information for handling DHODH-IN-17, a human dihydroorotate dehydrogenase (DHODH) inhibitor utilized in research, particularly in the context of acute myeloid leukemia (AML). [1][2][3]

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to mitigate risks and ensure a safe laboratory environment.

Essential Safety and Handling Information

A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes key quantitative safety data.

Safety Parameter Value Source
GHS Hazard Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[4]
Oral LD50 (Rat) 300-2000 mg/kg (estimated range for Category 4)[4]
Storage Temperature Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks[5]

Note: A specific oral LD50 value for this compound is not publicly available. The provided range is based on the GHS Category 4 classification.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure to this compound. The following equipment should be worn at all times when handling the compound:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to be aware of the breakthrough time of the glove material, which can vary by manufacturer and glove thickness.[6][7] Regularly inspect gloves for any signs of degradation and replace them immediately if contact with the chemical is suspected.

  • Body Protection: An impervious, long-sleeved laboratory coat or gown is required to protect the skin.

  • Respiratory Protection: When handling the powder form or if there is a risk of aerosol formation, a suitable respirator is necessary. The choice of respirator should be based on a thorough risk assessment. For powders, a filtering facepiece respirator (FFP) or a respirator with a particulate filter (e.g., N95, P100) is recommended.

Operational and Disposal Plans: A Step-by-Step Workflow

A clear and concise workflow is critical for minimizing the risk of exposure and ensuring proper disposal.

DHODH_IN_17_Handling_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in a Ventilated Hood B->C D Weigh Solid this compound C->D Ensure no dust is generated E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G After experiment completion H Dispose of Contaminated Waste in a Labeled Hazardous Waste Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Disposal: All waste contaminated with this compound, including empty containers, disposable gloves, and other materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]

The DHODH Signaling Pathway and the Impact of this compound

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells. DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain.

Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool. This disruption in nucleotide synthesis has several downstream effects, including:

  • Cell Cycle Arrest: The lack of necessary building blocks for DNA replication can cause cells to arrest in the S-phase of the cell cycle.[8]

  • Induction of Apoptosis: Depletion of pyrimidines can trigger programmed cell death.[9][10]

  • Cell Differentiation: In the context of AML, DHODH inhibition has been shown to induce differentiation of leukemic cells.

DHODH_Signaling_Pathway DHODH Signaling Pathway and Inhibition by this compound Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH_IN_17 This compound DHODH_IN_17->DHODH Inhibits DHODH->Orotate e- to ETC CellCycleArrest S-Phase Cell Cycle Arrest DHODH->CellCycleArrest Apoptosis Apoptosis DHODH->Apoptosis Differentiation Cell Differentiation DHODH->Differentiation

Caption: Inhibition of DHODH by this compound disrupts pyrimidine synthesis, leading to anti-cancer effects.

Key Experimental Protocol: Cell Viability Assay

A common experiment to assess the efficacy of a DHODH inhibitor like this compound is a cell viability assay.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line (e.g., an AML cell line).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a cell viability reagent such as MTT, MTS, or a kit like the Cell Counting Kit-8 (CCK-8).[11] These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of scientific knowledge while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.